ML216
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOYUSJXXCHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430213-30-1 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant biological context.
Synthetic Strategy
The synthesis of the target compound is achieved through a convergent two-step approach. This strategy involves the preparation of two key intermediates, followed by their coupling to form the final urea derivative.
Step 1: Synthesis of Intermediate 1: 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
This intermediate is synthesized via the cyclization of isonicotinic acid and thiosemicarbazide. A high-yield, solid-phase reaction using a dehydrating agent like phosphorus pentachloride or phosphorus oxychloride is an effective method.
Step 2: Synthesis of Intermediate 2: 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
This reactive intermediate is prepared from 4-fluoro-3-(trifluoromethyl)aniline through treatment with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.
Step 3: Final Coupling Reaction
The final product is obtained by the reaction of the amino group of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with the isocyanate group of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, forming a stable urea linkage.
Experimental Protocols
Synthesis of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole
This protocol is adapted from a patented solid-phase synthesis method.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Isonicotinic acid | 123.11 | 1.0 |
| Thiosemicarbazide | 91.13 | 1.0 |
| Phosphorus pentachloride | 208.24 | 1.1 |
| 5% Sodium carbonate solution | - | As required |
| DMF/Water (1:2 v/v) | - | For recrystallization |
Procedure:
-
In a dry reaction vessel, thoroughly grind together isonicotinic acid, thiosemicarbazide, and phosphorus pentachloride at room temperature.
-
Allow the mixture to stand until a crude solid product is formed.
-
Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.
-
Filter the resulting white solid precipitate and wash it with water.
-
Dry the solid and recrystallize from a 1:2 mixture of dimethylformamide and water to yield pure 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole. A reported yield for this method is 95.3%.[1]
Physicochemical Data for 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole:
| Property | Value |
| Molecular Formula | C₇H₆N₄S |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 242-248 °C |
| CAS Number | 2002-04-2 |
Synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate
This protocol is based on a general method for the synthesis of isocyanates from anilines using triphosgene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 4-fluoro-3-(trifluoromethyl)aniline | 179.11 | 1.0 |
| Triphosgene | 296.75 | 0.4 |
| Triethylamine | 101.19 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | As solvent |
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-fluoro-3-(trifluoromethyl)aniline in anhydrous dichloromethane and add it dropwise to the triphosgene solution.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride, and the solvent evaporated under reduced pressure to yield the crude isocyanate.
-
Purification can be achieved by vacuum distillation.
Physicochemical Data for 4-fluoro-3-(trifluoromethyl)phenyl isocyanate:
| Property | Value |
| Molecular Formula | C₈H₃F₄NO |
| Molecular Weight | 205.11 g/mol |
| Boiling Point | 48 °C at 1 mmHg |
| Density | 1.44 g/mL at 25 °C |
| Refractive Index | n20/D 1.461 |
| CAS Number | 139057-86-6 |
Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
This is a general procedure for the formation of a urea from an amine and an isocyanate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | 178.21 | 1.0 |
| 4-fluoro-3-(trifluoromethyl)phenyl isocyanate | 205.11 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | As solvent |
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in an anhydrous solvent such as THF or DCM.
-
Add 4-fluoro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.
-
If a precipitate forms, this is likely the desired product. The solid can be collected by filtration, washed with the solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Physicochemical Data for the Final Product:
| Property | Value |
| Molecular Formula | C₁₅H₉F₄N₅OS |
| Molecular Weight | 383.32 g/mol |
| Purity (typical) | >98% |
| CAS Number | 1430213-30-1 |
| Storage | Sealed in dry, 2-8°C |
Visualization of Workflow and Potential Biological Pathway
Caption: Synthetic workflow for the target compound.
Caption: Potential KDR signaling pathway inhibition.
Biological Context
While the specific biological activity of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is not extensively documented in publicly available literature, it is categorized as a potential inhibitor of DNA/RNA synthesis.[2] Furthermore, structurally related compounds, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2. KDR is a key mediator of angiogenesis, and its inhibition is a validated strategy in anticancer drug discovery. The inhibition of the PI3K/AKT signaling pathway is a downstream effect of KDR inhibition. The structural similarities suggest that the title compound could also exhibit activity as a kinase inhibitor, warranting further investigation into its biological effects.
References
The Preparation of ML216: A Technical Guide to the Potent BLM Helicase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preparation, mechanism of action, and biological evaluation of ML216, a potent and selective small-molecule inhibitor of the Bloom (BLM) helicase. This document is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair, cancer biology, and medicinal chemistry.
Introduction to BLM Helicase and its Inhibition
Bloom syndrome is a rare autosomal recessive disorder characterized by genomic instability and a predisposition to cancer. The underlying cause of this syndrome is a mutation in the BLM gene, which encodes a crucial DNA helicase. The BLM helicase, a member of the RecQ family, plays a vital role in maintaining genome integrity through its functions in DNA replication, recombination, and repair. Specifically, it is involved in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.
Inhibition of BLM helicase has emerged as a promising therapeutic strategy for cancer. By disrupting DNA repair mechanisms in cancer cells, which often have a higher reliance on specific DNA repair pathways, BLM inhibitors can induce synthetic lethality and enhance the efficacy of conventional cancer therapies. This compound was identified as a first-in-class inhibitor of BLM helicase through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository (MLSMR).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.
| Parameter | Value | Enzyme/Substrate | Reference |
| IC50 | 2.98 µM | Full-length BLM helicase | [3][4] |
| IC50 | 0.97 µM | BLM636-1298 | [3][4] |
| IC50 | 1.2 µM | BLM (general) | [1] |
| Ki | 1.76 µM | ssDNA-dependent ATPase activity of BLM | [4] |
Table 1: In Vitro Inhibitory Activity of this compound against BLM Helicase
| Helicase | IC50 | Reference |
| WRN | 5 µM (full-length), 12.6 µM (truncated) | [4] |
| RECQ1 | ~ 50 µM | [1] |
| RECQ5 | > 50 µM | [1] |
| E. coli UvrD | > 50 µM | [1] |
Table 2: Selectivity Profile of this compound against Other Helicases
| Cell Line | Effect | Observation | Reference |
| PSNF5 (BLM-proficient) | Anti-proliferative activity | Concentration-dependent inhibition of cell growth | [1][4] |
| PSNG13 (BLM-deficient) | Minimal effect on proliferation | Demonstrates on-target activity of this compound | [1][4] |
| PSNF5 (BLM-proficient) | Induction of Sister Chromatid Exchanges (SCEs) | Phenocopies the cellular characteristic of Bloom syndrome | [1][4] |
Table 3: Cellular Effects of this compound
Experimental Protocols
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (N-(4-(N,N-dimethylsulfamoyl)phenyl)-5-methoxy-3-nitro-2-(phenylamino)benzamide) has not been explicitly published, a plausible synthetic route can be inferred from the original probe report and general organic chemistry principles for the formation of amides and sulfonamides. The proposed synthesis involves a multi-step process.
Step 1: Synthesis of 2-chloro-5-methoxy-3-nitrobenzoic acid. This starting material can be synthesized from commercially available 2-chloro-5-methoxybenzoic acid via nitration using a mixture of nitric acid and sulfuric acid.
Step 2: Amidation to form 2-chloro-N-(4-(N,N-dimethylsulfamoyl)phenyl)-5-methoxy-3-nitrobenzamide. The synthesized carboxylic acid is first converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-N,N-dimethylbenzenesulfonamide in the presence of a base such as triethylamine or pyridine to form the amide bond.
Step 3: Nucleophilic aromatic substitution to yield this compound. The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the benzamide intermediate is displaced by aniline in the presence of a base and potentially a palladium catalyst to facilitate the C-N bond formation.
Detailed (Proposed) Protocol:
-
Materials: 2-chloro-5-methoxybenzoic acid, nitric acid, sulfuric acid, thionyl chloride, 4-amino-N,N-dimethylbenzenesulfonamide, aniline, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, hexane.
-
Procedure:
-
Nitration: To a cooled solution of 2-chloro-5-methoxybenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature. After the addition is complete, stir the reaction mixture until completion (monitored by TLC). Pour the mixture onto ice and filter the precipitated product.
-
Acid Chloride Formation: Reflux the nitrated benzoic acid derivative with an excess of thionyl chloride until the solid dissolves. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. In a separate flask, dissolve 4-amino-N,N-dimethylbenzenesulfonamide and triethylamine in DCM. Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Final Assembly: To a solution of the amide intermediate and aniline in a solvent like DMF, add a base such as potassium carbonate. The reaction may require heating and the use of a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) to proceed efficiently. Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the final product, this compound, by column chromatography.
-
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
BLM Helicase Inhibition Assay (Fluorescence-Based)
This protocol is based on the high-throughput screening assay used for the discovery of this compound.[1]
-
Principle: The assay utilizes a forked duplex DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. BLM helicase unwinds the duplex, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials: Purified full-length or truncated BLM helicase, forked duplex DNA substrate (e.g., with TAMRA and a Black Hole Quencher), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20), this compound, DMSO, 384-well plates.
-
Procedure:
-
Prepare a solution of BLM helicase in the assay buffer.
-
Dispense the helicase solution into the wells of a 384-well plate.
-
Add this compound at various concentrations (or other test compounds) dissolved in DMSO to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding a mixture of the DNA substrate and ATP.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Sister Chromatid Exchange (SCE) Assay
This cellular assay is a hallmark for detecting defects in BLM function.
-
Principle: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. The sister chromatids are then differentially stained, and the number of exchanges between them is quantified. Inhibition of BLM leads to a significant increase in the frequency of SCEs.
-
Materials: BLM-proficient cell line (e.g., PSNF5), cell culture medium, BrdU, colcemid, hypotonic solution (e.g., 0.075 M KCl), fixative (methanol:acetic acid, 3:1), Giemsa stain, Hoechst 33258.
-
Procedure:
-
Culture cells in the presence of BrdU for two cell cycles.
-
Treat the cells with different concentrations of this compound during the culture period.
-
Arrest the cells in metaphase by adding colcemid.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Prepare chromosome spreads on microscope slides.
-
Differentially stain the sister chromatids using a method such as the fluorescence-plus-Giemsa technique.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.
-
Compare the SCE frequency in this compound-treated cells to that in control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and BLM helicase.
Caption: BLM helicase in the homologous recombination pathway and the point of inhibition by this compound.
Caption: Proposed synthetic workflow for the preparation of this compound.
Caption: Workflow for the fluorescence-based BLM helicase inhibition assay.
Conclusion
This compound is a valuable chemical probe for studying the function of BLM helicase in DNA repair and genome maintenance. Its selectivity and cell permeability make it a useful tool for cellular studies. This guide provides a comprehensive overview of the preparation, characterization, and application of this compound for researchers in the field. Further optimization of this compound and the development of new BLM inhibitors hold promise for the development of novel cancer therapeutics.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Chemical Properties and Structure of ML216 (1430213-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML216, identified by the CAS number 1430213-30-1, is a potent and selective small molecule inhibitor of Bloom (BLM) helicase.[1][2] BLM helicase is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the homologous recombination (HR) pathway responsible for repairing double-strand breaks and maintaining genomic stability.[1][3] Mutations in the BLM gene can lead to Bloom syndrome, a rare genetic disorder characterized by a predisposition to cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support further research and drug development efforts targeting DNA repair pathways.
Chemical and Physical Properties
This compound is a light yellow to yellow solid with a molecular formula of C₁₅H₉F₄N₅OS and a molecular weight of 383.32 g/mol .[2][4] It is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.[2][5]
| Property | Value | Source |
| CAS Number | 1430213-30-1 | [2] |
| Molecular Formula | C₁₅H₉F₄N₅OS | [2] |
| Molecular Weight | 383.32 g/mol | [2] |
| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]urea | [6] |
| Synonyms | ML-216, BLM Helicase Inhibitor, this compound, CID-49852229 | [1][2] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility | DMSO: ≥10.65 mg/mL | [7] |
| Water: <1 mg/mL | [5] | |
| Predicted pKa | 6.40 ± 0.50 | [2] |
| Predicted Density | 1.583 ± 0.06 g/cm³ | [2] |
| SMILES | FC1=CC=C(NC(NC2=NN=C(C3=CC=NC=C3)S2)=O)C=C1C(F)(F)F | [2] |
| InChI | InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | [2] |
Chemical Structure
The chemical structure of this compound comprises a central urea linkage connecting a 4-fluoro-3-(trifluoromethyl)phenyl group and a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl moiety.
Mechanism of Action and Signaling Pathways
This compound functions as a selective inhibitor of the DNA unwinding activity of BLM helicase.[1] BLM helicase plays a critical role in the homologous recombination pathway of DNA double-strand break repair. It is involved in the dissolution of double Holliday junctions, a key intermediate in this repair process. By inhibiting BLM helicase, this compound disrupts this repair mechanism, leading to genomic instability.
Recent studies have shown that this compound can sensitize cancer cells to DNA cross-linking agents like cisplatin.[5] The inhibition of BLM by this compound enhances the DNA damage caused by these agents. Mechanistically, the combination of this compound and cisplatin has been shown to activate both the ATM/Chk2 and ATR/Chk1 signaling pathways, leading to cell cycle arrest in the G0/G1 and S phases and a significant increase in DNA damage levels.[5][8]
Caption: Signaling pathway of BLM helicase in homologous recombination and the inhibitory effect of this compound.
Pharmacological Data
This compound demonstrates potent and selective inhibitory activity against BLM helicase. The table below summarizes key pharmacological data.
| Parameter | Value | Target | Source |
| IC₅₀ | 1.2 µM | BLM | [2] |
| IC₅₀ | ~50 µM | RECQ1 | [2] |
| IC₅₀ | >50 µM | RECQ5 | [2] |
| IC₅₀ | >50 µM | E. coli UvrD | [2] |
| IC₅₀ | 2.98 µM | BLM (full-length) | [9] |
| IC₅₀ | 0.97 µM | BLM (636-1298) | [9] |
| Kᵢ | 1.76 µM | ssDNA-dependent ATPase activity of BLM | [9] |
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound is described in the "Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase" probe report from the NIH Molecular Libraries Program. The general synthetic scheme involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: To a solution of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), an equimolar amount of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel or semi-preparative reverse-phase HPLC, to yield the final product, this compound. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
BLM Helicase Activity Assay
The inhibitory effect of this compound on BLM helicase activity can be determined using a fluorescence-based helicase assay.
Principle: This assay measures the unwinding of a forked DNA substrate by BLM helicase. The substrate consists of two complementary oligonucleotides, one of which is labeled with a fluorophore and the other with a quencher. In the double-stranded state, the fluorescence is quenched. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT), ATP, and the forked DNA substrate.
-
Add purified BLM helicase enzyme to the reaction mixture.
-
To test for inhibition, add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
-
Initiate the reaction by adding ATP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The effect of this compound on cell proliferation can be assessed using a standard colorimetric assay such as the WST-1 assay.
Protocol:
-
Seed BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).
Sister Chromatid Exchange (SCE) Assay
The induction of sister chromatid exchanges, a hallmark of BLM deficiency, can be visualized and quantified to confirm the cellular activity of this compound.
Protocol:
-
Culture cells (e.g., PSNF5) in the presence of bromodeoxyuridine (BrdU) for two cell cycles.
-
Treat the cells with this compound during this period.
-
Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Prepare chromosome spreads on microscope slides.
-
Differentially stain the sister chromatids using a method such as the fluorescence plus Giemsa (FPG) technique.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[4] For research use only. Not for human or veterinary use.[4]
Conclusion
This compound is a valuable research tool for studying the role of BLM helicase in DNA repair and for exploring the therapeutic potential of targeting this pathway in cancer. Its selectivity and demonstrated cellular activity make it a first-in-class probe for investigating the biological consequences of BLM inhibition. Further research may focus on optimizing its pharmacological properties for potential in vivo applications.
References
- 1. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Core Mechanism of Pyridinyl-Thiadiazolyl-Urea Compounds: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Class of Kinase Inhibitors in Oncology
Introduction:
Pyridinyl-thiadiazolyl-urea and related pyridinyl-urea compounds have emerged as a significant class of small molecules with potent anticancer activity. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. This document synthesizes key findings from preclinical studies, detailing their molecular targets, cellular effects, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Inhibition of VEGFR-2 Signaling
The primary mechanism of action for many pyridinyl-thiadiazolyl-urea compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[1][2]
VEGF, a signaling protein, binds to and activates VEGFR-2 on the surface of endothelial cells.[4][5] This activation triggers a downstream signaling cascade involving the phosphorylation of multiple intracellular proteins.[4][6] Key pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[5][6] By inhibiting the kinase activity of VEGFR-2, pyridinyl-thiadiazolyl-urea compounds block these signaling pathways, thereby preventing endothelial cell proliferation, migration, and the formation of new blood vessels that tumors need to grow and spread.[1][2]
The urea moiety in these compounds often plays a crucial role in their binding to the kinase domain of VEGFR-2, forming key hydrogen bonds with amino acid residues in the ATP-binding pocket.[7]
Signaling Pathway of VEGFR-2 Inhibition
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridinyl-thiadiazolyl-urea compounds.
Quantitative Data on Biological Activity
The antiproliferative activity of various pyridinyl-thiadiazolyl-urea and related compounds has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 8e | MCF-7 (Breast) | IC50 (48h) | 0.22 | [8][9] |
| 8e | MCF-7 (Breast) | IC50 (72h) | 0.11 | [8][9] |
| 8n | MCF-7 (Breast) | IC50 (48h) | 1.88 | [8][9] |
| 8n | MCF-7 (Breast) | IC50 (72h) | 0.80 | [8][9] |
| 8b | VEGFR-2 | IC50 | 5.0 ± 1.91 | [9] |
| 8e | VEGFR-2 | IC50 | 3.93 ± 0.73 | [9] |
| 8a | MCF-7 (Breast) | GI50 | 0.06 | [10] |
| 8h | HCT116 (Colon) | GI50 | 0.33 | [10] |
| Doxorubicin | MCF-7 (Breast) | IC50 | 1.93 | [8][9] |
Experimental Protocols
The evaluation of pyridinyl-thiadiazolyl-urea compounds typically involves a series of in vitro assays to determine their biological activity and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro Anticancer Activity Screening (NCI-60 Protocol)
The U.S. National Cancer Institute (NCI) has a standardized protocol for screening compounds against a panel of 60 human cancer cell lines.[8][11]
Objective: To determine the growth inhibitory effects of a compound on a broad panel of human cancer cell lines.
Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.[9] The plates are incubated for 24 hours prior to the addition of the experimental compounds.[9]
-
Compound Preparation and Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO).[9] Serial dilutions are prepared to test the compounds at five different concentrations.
-
Incubation: The plates are incubated for 48 hours after the addition of the compounds.[10]
-
Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage of growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI50 (concentration resulting in 50% growth inhibition), TGI (concentration resulting in total growth inhibition), and LC50 (concentration resulting in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning).
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
Methodology:
-
Assay Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.[3][12][13]
-
Reagents:
-
Procedure:
-
The test compound, VEGFR-2 enzyme, and substrate are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[12]
-
The reaction is stopped, and the detection reagent is added.
-
The luminescence is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is calculated from the dose-response curve.
Experimental and Logical Workflow
The following diagram outlines the typical workflow for the discovery and preclinical evaluation of pyridinyl-thiadiazolyl-urea compounds.
Conclusion
Pyridinyl-thiadiazolyl-urea compounds represent a promising class of anticancer agents with a well-defined mechanism of action centered on the inhibition of VEGFR-2 kinase. Their ability to disrupt tumor angiogenesis provides a strong rationale for their continued development. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to advance these and similar molecules into clinical applications. Further investigation into their selectivity, pharmacokinetics, and in vivo efficacy will be critical for realizing their full therapeutic potential.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. NCI-60 - Wikipedia [en.wikipedia.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
ML216 as a DNA/RNA Synthesis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML216 is a potent and selective small molecule inhibitor of Bloom's syndrome protein (BLM) helicase, a key enzyme in the maintenance of genomic stability. While not a direct inhibitor of DNA or RNA polymerases, this compound's interference with BLM's function leads to defects in DNA repair and the resolution of replication stress. This disruption of DNA metabolic processes ultimately results in the inhibition of DNA synthesis, cell cycle arrest, and apoptosis, making this compound a valuable tool for cancer research and a potential lead compound for therapeutic development. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it perturbs.
Mechanism of Action
This compound exerts its biological effects by targeting the DNA unwinding activity of BLM helicase.[1][2] BLM is a member of the RecQ family of helicases and plays a critical role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair and in the stabilization of stalled replication forks.[3][4][5] By inhibiting BLM, this compound disrupts these crucial DNA maintenance processes.
The primary mechanism of this compound is the competitive inhibition of BLM's DNA binding activity.[6] This prevents the helicase from loading onto DNA substrates, such as Holliday junctions and stalled replication forks, and carrying out its ATP-dependent DNA unwinding function.[1][7] The consequences of BLM inhibition by this compound include:
-
Impaired Homologous Recombination: BLM is involved in multiple steps of HR, including the processing of DNA ends and the dissolution of double Holliday junctions.[3][8] Inhibition of BLM leads to unresolved recombination intermediates and genomic instability.
-
Replication Fork Instability: BLM helps to process and restart stalled replication forks.[5] In the presence of this compound, these forks are more likely to collapse, leading to the formation of DSBs.
-
Increased Sister Chromatid Exchanges (SCEs): A hallmark of BLM deficiency is an elevated frequency of SCEs.[1][2] Treatment of cells with this compound phenocopies this effect, providing a cellular marker of its on-target activity.[1][2]
The accumulation of unresolved DNA repair intermediates and collapsed replication forks triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Target/Assay | This compound IC50/Ki | Reference(s) |
| BLM Helicase (full-length) | 2.98 µM | [2] |
| BLM Helicase (636-1298) | 0.97 µM | [2] |
| BLM ssDNA-dependent ATPase | 1.76 µM (Ki) | [2] |
| BLM DNA Binding | 5.1 µM | [1] |
| WRN Helicase (full-length) | 5 µM | [2] |
| WRN Helicase (500-946) | 12.6 µM | [2] |
| RecQ1 Helicase | ~50 µM | [1] |
| RecQ5 Helicase | >50 µM | [1] |
| E. coli UvrD Helicase | >50 µM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Condition | This compound Effect | Reference(s) |
| PSNF5 | BLM-proficient fibroblasts | Inhibits proliferation (concentration-dependent) | [1][2] |
| PSNG13 | BLM-deficient fibroblasts | Minimal effect on proliferation | [1][2] |
| PC3 | Prostate Cancer | Synergistic with Cisplatin (CI = 0.46 at 10 µM this compound + 1 µM CDDP) | [9] |
| LNCaP | Prostate Cancer | Improved antiproliferative properties with Cisplatin | [9][10] |
| 22RV1 | Prostate Cancer | Improved antiproliferative properties with Cisplatin | [9][10] |
Table 2: Cellular Activity of this compound
Signaling Pathways
Inhibition of BLM helicase by this compound leads to the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) signaling pathways. The primary pathways activated are the ATM-Chk2 and ATR-Chk1 cascades.[9][11]
The inhibition of BLM by this compound leads to the formation of DNA double-strand breaks and stalled replication forks. These DNA lesions are recognized by sensor proteins that activate the upstream kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][13] ATM is primarily activated by double-strand breaks, while ATR is activated by regions of single-stranded DNA, which are common at stalled replication forks.[12][13]
Activated ATM and ATR then phosphorylate and activate their downstream effector kinases, Chk2 and Chk1, respectively.[9][11] Chk1 and Chk2 are critical signal transducers that phosphorylate a variety of substrates to orchestrate a cellular response to the DNA damage. This response includes:
-
Cell Cycle Arrest: Chk1 and Chk2 phosphorylate and inhibit phosphatases of the Cdc25 family, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest at the G0/G1 and S phases of the cell cycle, providing time for DNA repair.[9]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the sustained activation of the DDR pathway, including Chk1 and Chk2, can trigger programmed cell death (apoptosis).[9][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
BLM Helicase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the DNA unwinding activity of BLM helicase.
-
Principle: A forked DNA duplex substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand is used. When the duplex is unwound by BLM helicase in the presence of ATP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Purified recombinant BLM helicase
-
Forked duplex DNA substrate (fluorophore- and quencher-labeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 2.5 µg/ml poly(dI-dC)
-
ATP solution
-
This compound (dissolved in DMSO)
-
384- or 1536-well black plates
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 3 µL of BLM helicase (e.g., 10 nM final concentration) in assay buffer into the wells of the microplate.
-
Add a small volume (e.g., 23 nL) of the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 1 µL of a solution containing the forked duplex substrate (e.g., 200 nM final concentration) and ATP (e.g., 2 mM final concentration).
-
Immediately measure the fluorescence at an appropriate excitation/emission wavelength pair (e.g., 525 nm/598 nm for TAMRA/BHQ-2).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence again.
-
Calculate the reaction progress as the difference in fluorescence intensity between the two readings.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.[1]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cultured cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cultured cells (e.g., PSNF5 and PSNG13)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[2]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for DNA Damage Response Proteins
This technique is used to detect the activation (phosphorylation) of key DDR proteins in response to this compound treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest, including their phosphorylated forms.
-
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and antibodies against the total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound (e.g., 10 µM for 48 hours) or in combination with a DNA damaging agent like cisplatin (e.g., 1 µM).[9]
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[9]
-
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay is used to visualize the exchanges of genetic material between sister chromatids, a hallmark of BLM deficiency.
-
Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in differential labeling of the sister chromatids. After metaphase arrest and chromosome preparation, a specific staining procedure allows for the visualization of SCEs.
-
Materials:
-
Cultured cells
-
This compound
-
BrdU solution
-
Colcemid or other mitotic arresting agent
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Microscope
-
-
Protocol:
-
Culture cells in the presence of BrdU for two cell cycles. Treat with this compound for the duration of the BrdU incubation.
-
Arrest the cells in metaphase by adding colcemid for a few hours.
-
Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.
-
Fix the cells with fresh, cold fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with Hoechst 33258, followed by exposure to UV light.
-
Stain with Giemsa.
-
Observe the metaphase spreads under a microscope and count the number of SCEs per chromosome. An increased frequency of SCEs in this compound-treated cells compared to controls indicates on-target activity.[14]
-
Conclusion
This compound is a valuable research tool for studying the roles of BLM helicase in DNA metabolism and the cellular response to DNA damage. Its ability to phenocopy BLM deficiency makes it a powerful probe for dissecting the complex pathways of DNA repair and replication fork maintenance. The induction of synthetic lethality in certain cancer cell backgrounds highlights the potential of BLM inhibition as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of genome stability and to explore novel avenues for cancer therapy.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Biological Activity of Trifluoromethylphenyl Urea Derivatives in the DNA Damage Response: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a sophisticated and essential network of cellular pathways that detects, signals, and repairs DNA lesions, thereby safeguarding genomic integrity. The critical role of the DDR in cell survival and proliferation has made it a prime target in oncology. Inhibiting key DDR proteins can selectively kill cancer cells, which often have underlying defects in DNA repair, or can sensitize them to traditional DNA-damaging agents like chemotherapy and radiation.
Aryl urea derivatives represent a privileged scaffold in medicinal chemistry, renowned for their ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases. Many successful kinase inhibitors, such as Sorafenib, are built upon this structural motif. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance properties like metabolic stability, membrane permeability, and binding affinity. The combination of these features makes trifluoromethylphenyl urea derivatives a promising class of compounds for targeting the kinase-driven signaling cascades of the DDR.
This technical guide provides an in-depth overview of the biological activity of trifluoromethylphenyl urea derivatives as modulators of the DNA damage response. It summarizes quantitative data on their anticancer effects, details key experimental protocols for their evaluation, and visualizes the core signaling pathways and mechanisms of action.
The DNA Damage Response (DDR) Signaling Network
Genomic insults, such as double-strand breaks (DSBs) or single-strand breaks (SSBs), are detected by sensor proteins that initiate a signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis. This response is largely orchestrated by a trio of apical phosphatidylinositol 3-kinase-like kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).
-
ATM is primarily activated by DSBs and signals through the downstream checkpoint kinase 2 (CHK2).
-
ATR is activated by regions of single-stranded DNA, often found at stalled replication forks, and signals through checkpoint kinase 1 (CHK1).
Activation of these cascades leads to the phosphorylation of hundreds of downstream substrates that execute the cellular response to DNA damage. Because trifluoromethylphenyl urea derivatives are potent kinase inhibitors, these apical kinases and their downstream effectors are the most probable targets.
Quantitative Activity of Trifluoromethylphenyl Urea Derivatives
While direct enzymatic inhibition data for trifluoromethylphenyl urea derivatives on specific DDR kinases is emerging, their potent anticancer activity is well-documented. The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below summarizes the activity of novel urea derivatives containing trifluoromethyl groups against various human cancer cell lines.
| Compound ID | Phenyl Substitution | Target Cell Line | IC50 (µM) | Reference |
| Compound 7 | 3-(trifluoromethyl)phenyl | PACA2 (Pancreatic) | 44.4 | [1] |
| Compound 8 | 4-chloro-3-(trifluoromethyl)phenyl | PACA2 (Pancreatic) | 22.4 | [1] |
| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HCT116 (Colon) | 17.8 | [1] |
| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HePG2 (Liver) | 12.4 | [1] |
| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HOS (Osteosarcoma) | 17.6 | [1] |
| Doxorubicin | (Reference Drug) | PACA2 (Pancreatic) | 52.1 | [1] |
Note: The table presents a selection of data for illustrative purposes. Compounds 7, 8, and 9 are complex urea derivatives containing the specified trifluoromethylphenyl moiety.
Key Experimental Protocols for Assessing DDR Activity
Evaluating the effect of a compound on the DNA damage response requires a multi-faceted approach, from visualizing DNA breaks to assessing long-term cell survival. The following are detailed protocols for key experiments in the field.
Assessment of DNA Damage
4.1.1. Comet Assay (Neutral Version for DSBs) The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[2] Under neutral pH conditions, it primarily detects double-strand breaks.
-
Cell Preparation: Harvest cells and resuspend in ice-cold 1X PBS (Ca²⁺ and Mg²⁺-free) at a concentration of approximately 1 x 10⁵ cells/mL.[3]
-
Embedding: Mix 30 µL of the cell suspension with 250 µL of molten low-melting point (LMP) agarose (0.7% in PBS, cooled to 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide.[3][4]
-
Lysis: Immerse slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[2]
-
Electrophoresis: Wash the slides with neutral electrophoresis buffer (e.g., 1X TBE or a sodium acetate-based buffer).[3] Place slides in a horizontal electrophoresis tank, cover with fresh, chilled buffer, and apply voltage at ~1 V/cm for 45-60 minutes at 4°C.[2][4]
-
Staining & Visualization: Gently drain the buffer and stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I or ethidium bromide).[3] Visualize using an epifluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet tail."
-
Analysis: Quantify the amount of DNA in the tail relative to the head using specialized software. The tail moment is a common metric used for comparison.[2]
4.1.2. γH2AX Immunofluorescence Assay This assay detects the phosphorylation of histone variant H2AX at Serine 139 (γH2AX), a marker for DNA double-strand breaks.[5]
-
Cell Culture: Grow cells on glass coverslips in a petri dish. After treatment, remove the media.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells 3 times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Wash 3 times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.[6]
-
Counterstaining & Mounting: Wash 3 times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the discrete nuclear foci using a fluorescence microscope. The number of foci per cell is a quantitative measure of DSBs.
Cellular Fate and Survival Assays
4.2.1. Colony Formation Assay This assay measures the ability of a single cell to undergo unlimited division and form a colony, thus assessing long-term cell survival after treatment.
-
Cell Plating: Prepare a single-cell suspension of the desired cell line. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency.
-
Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the trifluoromethylphenyl urea derivative for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[7]
-
Fixation & Staining: Carefully remove the medium. Fix the colonies with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 15-30 minutes.[7]
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the colonies (typically defined as groups of ≥50 cells) either manually or using an automated colony counter.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Proposed Mechanism of Action
Trifluoromethylphenyl urea derivatives likely exert their biological effect by acting as ATP-competitive inhibitors of key DDR kinases like ATM and ATR. The urea moiety forms critical hydrogen bonds in the kinase hinge region, while the trifluoromethylphenyl group occupies an adjacent hydrophobic pocket, conferring potency and selectivity. By inhibiting these apical kinases, the compounds disrupt the downstream signaling required to arrest the cell cycle and repair DNA. In cancer cells treated with a DNA-damaging agent, this inhibition abrogates the G2/M checkpoint, forcing cells with damaged DNA into mitosis—a lethal event known as mitotic catastrophe.
Conclusion and Future Directions
Trifluoromethylphenyl urea derivatives are a compelling class of molecules with demonstrated antiproliferative activity against a range of cancer cell lines. Their structural features strongly suggest a mechanism of action rooted in the inhibition of protein kinases, with the enzymes of the DNA damage response network being prime candidates.
Future research should focus on:
-
Direct Target Identification: Profiling these compounds against a broad panel of DDR kinases (ATM, ATR, DNA-PK, CHK1, CHK2) to identify primary targets and determine selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to understand the contribution of the trifluoromethyl group's position and the substitution pattern on the phenyl ring.
-
Combination Therapies: Evaluating the potential for synthetic lethality by combining these derivatives with PARP inhibitors or standard-of-care chemotherapeutics and radiation in preclinical models.
-
In Vivo Efficacy: Progressing lead compounds into xenograft and patient-derived xenograft (PDX) mouse models to assess their therapeutic potential in a more complex biological system.
By systematically applying the experimental protocols outlined in this guide, researchers can effectively characterize the biological activity of these promising compounds and accelerate their development as next-generation cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Neutral Comet Assay [bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crpr-su.se [crpr-su.se]
- 7. Video: The Soft Agar Colony Formation Assay [jove.com]
The Discovery of ML216: A High-Throughput Screening Approach to Inhibit Bloom Helicase
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide details the discovery of ML216, a potent and selective small molecule inhibitor of Bloom (BLM) helicase, identified through a quantitative high-throughput screening (qHTS) campaign. This compound serves as a valuable chemical probe for studying the roles of BLM in DNA replication and repair and as a potential starting point for the development of novel anti-cancer therapeutics.
High-Throughput Screening Campaign
The discovery of this compound originated from a robust, fluorescence-based quantitative high-throughput screen designed to identify inhibitors of the BLM helicase's DNA unwinding activity.[1] The campaign utilized a large chemical library to find initial hits that were then optimized to produce the final probe compound, this compound.
Screening Logic and Workflow
The screening process was designed to move from a large library of compounds to a validated, potent, and selective chemical probe. The workflow involved a primary quantitative high-throughput screen, followed by confirmatory assays, secondary screening against related helicases to ensure selectivity, and finally, cell-based assays to confirm on-target activity in a cellular context.
References
Foundational Research on BLM Helicase Inhibition by ML216: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Bloom's syndrome (BS) protein, BLM, is a critical DNA helicase belonging to the RecQ family, integral to the maintenance of genomic stability.[1][2][3] It plays a multifaceted role in DNA repair, particularly in the homologous recombination (HR) pathway, and the resolution of complex DNA structures that can impede DNA replication and transcription.[1][4] Mutations in the BLM gene lead to Bloom's syndrome, a rare autosomal recessive disorder characterized by a predisposition to a wide range of cancers. Given its central role in DNA metabolism, particularly in cancer cells which often exhibit genomic instability, BLM helicase has emerged as a promising therapeutic target. ML216 was identified as the first potent and selective small-molecule inhibitor of BLM helicase, making it an invaluable tool for studying BLM function and a lead compound for the development of novel anti-cancer therapies.[5] This document provides an in-depth technical overview of the foundational research on the inhibition of BLM helicase by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the cellular pathways affected by its mechanism of action.
Quantitative Data: Inhibitory Potency and Selectivity of this compound
This compound exhibits potent inhibitory activity against BLM helicase in the low micromolar range. Its efficacy has been demonstrated against both the full-length protein and a truncated, functionally active helicase domain. Furthermore, this compound displays selectivity for BLM over several other related human RecQ helicases, although some cross-reactivity with WRN helicase has been noted.
| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |
| BLM (full-length) | This compound | 2.98 | Helicase Assay | [4] |
| BLM (636-1298) | This compound | 0.97 | Helicase Assay | [4] |
| WRN (full-length) | This compound | 5.00 | Helicase Assay | [4] |
| WRN (short) | This compound | 12.60 | Helicase Assay | [4] |
| RecQ1 | This compound | >50 | Helicase Assay | [5] |
| RecQ5 | This compound | >50 | Helicase Assay | [5] |
| E. coli UvrD | This compound | >50 | Helicase Assay | [5] |
| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |
| BLM | This compound | 5.1 | DNA Binding Assay (Fluorescence Polarization) | |
| RecQ1 | This compound | 101.8 | DNA Binding Assay (Fluorescence Polarization) |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibition of BLM helicase by this compound.
Fluorescence-Based Helicase Unwinding Assay
This assay measures the ability of BLM helicase to unwind a forked DNA duplex substrate, and the inhibition of this activity by this compound. The assay relies on a fluorescently labeled DNA substrate where the fluorophore and a quencher are on opposite strands. Upon unwinding, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Principle: A DNA substrate with a fluorescent reporter (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand is used. In the duplex form, the fluorescence is quenched. BLM helicase, in the presence of ATP, unwinds the duplex, separating the strands and leading to an increase in fluorescence. Inhibitors of the helicase activity will prevent this increase in fluorescence.[6][7]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Enzyme and Inhibitor Incubation: Add a defined concentration of purified BLM helicase (e.g., 5 nM) to the reaction buffer. Add serial dilutions of this compound or vehicle control (DMSO). Incubate at room temperature for 15 minutes.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM and the fluorescently labeled forked duplex DNA substrate (e.g., 200 nM).
-
Signal Detection: Monitor the increase in fluorescence over time (e.g., for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 525 nm, Em: 598 nm for TAMRA).
-
Data Analysis: Calculate the rate of DNA unwinding from the linear phase of the fluorescence increase. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
ATPase Assay (Malachite Green Assay)
This assay quantifies the ATP hydrolysis activity of BLM helicase, which is coupled to its DNA unwinding function. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric reagent.
Principle: BLM helicase hydrolyzes ATP to ADP and inorganic phosphate (Pi) to power its helicase activity. The amount of Pi produced is directly proportional to the ATPase activity. Malachite green in the presence of molybdate forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, a saturating concentration of single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT)) to stimulate ATPase activity, and varying concentrations of this compound.
-
Enzyme Addition: Add purified BLM helicase to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding a solution of malachite green and ammonium molybdate. Allow the color to develop for 15-20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the ATPase activity. Calculate the IC50 of this compound for ATPase inhibition.
DNA Binding Assay (Fluorescence Polarization)
This assay directly measures the binding of BLM helicase to a fluorescently labeled DNA substrate and the competitive inhibition of this binding by this compound.
Principle: A small, fluorescently labeled DNA molecule (e.g., a single-stranded oligonucleotide with a TAMRA label) tumbles rapidly in solution, resulting in low fluorescence polarization.[8] When a large protein like BLM helicase binds to this DNA, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization.[8] A competitive inhibitor like this compound will prevent this binding, resulting in a lower fluorescence polarization signal.[5][9]
Methodology:
-
Reagent Preparation: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1% Tween-20.[5] Prepare serial dilutions of this compound.
-
Binding Reaction: In a 384-well black plate, mix the fluorescently labeled DNA oligonucleotide (e.g., TAMRA-labeled ssDNA) at a low nanomolar concentration with varying concentrations of this compound.
-
Protein Addition: Add a fixed concentration of purified BLM helicase to initiate the binding reaction.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Fit the data to a competitive binding model to determine the IC50 value for the inhibition of DNA binding.
Sister Chromatid Exchange (SCE) Assay
This cell-based assay is a hallmark for detecting defects in BLM function. Inhibition of BLM helicase by this compound leads to a significant increase in the frequency of SCEs.
Principle: Cells are cultured for two rounds of DNA replication in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in differential labeling of sister chromatids. After metaphase arrest, chromosome spreads are prepared and stained, allowing for the visualization and quantification of exchanges between sister chromatids.[10]
Methodology:
-
Cell Culture and BrdU Labeling: Culture cells (e.g., BLM-proficient fibroblast cells like PSNF5) in complete medium. Add BrdU to the culture medium at a final concentration of 10 µM and incubate for two cell cycles (approximately 48 hours).
-
This compound Treatment: During the BrdU incubation period, treat the cells with various concentrations of this compound or a vehicle control.
-
Metaphase Arrest: Add a mitotic inhibitor, such as colcemid (e.g., 0.1 µg/mL), to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.
-
Harvesting and Chromosome Spreading: Harvest the cells by trypsinization, treat with a hypotonic solution (e.g., 75 mM KCl), and fix with a freshly prepared 3:1 methanol:acetic acid solution. Drop the fixed cell suspension onto clean, cold microscope slides and air-dry.
-
Differential Staining: Stain the chromosome spreads to differentiate the sister chromatids. A common method involves staining with Hoechst 33258, followed by exposure to long-wave UV light, and then counterstaining with Giemsa.
-
Microscopy and Scoring: Visualize the metaphase spreads under a light microscope. Score the number of SCEs per chromosome in a statistically significant number of metaphases (e.g., 20-50).
-
Data Analysis: Calculate the average number of SCEs per chromosome for each treatment condition and compare the results between this compound-treated and control cells.
Signaling Pathways and Experimental Workflows
The inhibition of BLM helicase by this compound has significant downstream consequences on several critical cellular pathways, primarily those involved in maintaining genome integrity.
BLM's Role in Homologous Recombination and Inhibition by this compound
BLM helicase plays multiple, complex roles in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. It participates in the initial resection of DNA ends, but also has anti-recombinogenic functions by dismantling RAD51 filaments and dissolving D-loop structures to prevent inappropriate recombination events.[4][11][12] this compound, by inhibiting BLM's helicase activity, disrupts this delicate balance.
Caption: BLM's dual role in HR and its inhibition by this compound.
Interaction of BLM with the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is another crucial DNA repair pathway, particularly for resolving interstrand crosslinks. BLM helicase has been shown to function in concert with FA proteins. Specifically, BLM is involved in the activation of the central FA protein, FANCD2.[11] Inhibition of BLM by this compound can therefore phenocopy aspects of FA deficiency, leading to increased sensitivity to DNA cross-linking agents.
Caption: BLM's role in the Fanconi Anemia pathway.
Experimental Workflow for Characterizing this compound
The characterization of a novel enzyme inhibitor like this compound follows a logical progression from in vitro biochemical assays to cell-based assays to confirm its on-target activity and cellular phenotype.
References
- 1. BLM helicase stimulates the ATPase and chromatin-remodeling activities of RAD54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Localization of the Bloom Syndrome Protein in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Simultaneously monitoring DNA binding and helicase-catalyzed DNA unwinding by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 8, Inhibition of DNA binding by fluorescence polarization - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Exploratory Studies of Trifluoromethylphenyl Thiadiazole Urea Analogs: A Technical Guide
This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic studies of trifluoromethylphenyl thiadiazole urea analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological assays, and visualizes relevant signaling pathways and experimental workflows.
Quantitative Biological Data
The following tables summarize the biological activities of various trifluoromethylphenyl thiadiazole urea analogs and related derivatives from exploratory studies.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (µM) | Source |
| 1 | Abl | 7.4 | [1] |
| 2 | c-Met | Data not explicitly provided in µM | [2] |
| 3 | BTK | Higher inhibitory activity than imatinib | [1] |
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) | Source |
| 1 | K562 (CML) | 33 | [3] |
| 1 | Jurkat | >300 | [1] |
| 1 | MT-2 | >300 | [1] |
| 1 | HeLa | 12.4 | [3] |
| 1 | PBMC | 141.3 | [3] |
| Flurbiprofen Derivative 3l | HT-29 (Colorectal Carcinoma) | 14.11 | |
| Flurbiprofen Derivative 3o | HepG2 (Hepatocellular Carcinoma) | 4.22 | |
| Flurbiprofen Derivative 3j | B16F10 (Melanoma) | 7.55 |
Table 3: Tyrosinase Inhibitory Activity
| Compound ID | Inhibition Type | IC50 (µM) | Ki (µM) | Source |
| Flurbiprofen Derivative 3c | Uncompetitive | 68.0 | 36.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of trifluoromethylphenyl thiadiazole urea analogs and the key biological assays used in their evaluation.
Synthesis of Trifluoromethylphenyl Thiadiazole Urea Analogs
The synthesis of this class of compounds generally involves a multi-step process, starting with the formation of a thiosemicarbazide, followed by cyclization to form the thiadiazole ring, and subsequent derivatization.
2.1.1. General Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol
This intermediate is a common precursor for the synthesis of various 1,3,4-thiadiazole derivatives.
-
Materials: Thiosemicarbazide, carbon disulfide, absolute ethanol, anhydrous sodium carbonate.
-
Procedure:
-
Dissolve thiosemicarbazide in absolute ethanol.
-
Add carbon disulfide and anhydrous sodium carbonate to the solution.
-
Reflux the mixture with stirring for 2.5 to 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for precipitation.
-
Filter the precipitate, wash with ethanol, and recrystallize to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol.[4][5]
-
2.1.2. Synthesis of N-(5-substituted)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives
This protocol describes a general method for the synthesis of acetamide-linked thiadiazole derivatives.
-
Materials: 5-amino-1,3,4-thiadiazole-2-thiol, 4-(trifluoromethyl)phenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), acetonitrile.
-
Procedure:
-
To a solution of 4-(trifluoromethyl)phenylacetic acid in acetonitrile, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar quantity of the appropriately substituted 5-amino-1,3,4-thiadiazole-2-thiol to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the acetonitrile under reduced pressure.
-
To the residue, add water and ethyl acetate.
-
Separate the organic phase and wash sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Biological Assays
2.2.1. Bcr-Abl Kinase Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the activity of the Bcr-Abl tyrosine kinase.
-
Principle: The assay quantifies the phosphorylation of a specific substrate by the Bcr-Abl kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be measured using various detection methods, such as luminescence-based ATP detection (ADP-Glo™ Kinase Assay).
-
Procedure (based on ADP-Glo™ Kinase Assay):
-
Dilute the Bcr-Abl enzyme, substrate (e.g., Abltide), ATP, and test compounds in the appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT).
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of the Bcr-Abl enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
2.2.2. c-Met Kinase Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the c-Met receptor tyrosine kinase.
-
Principle: Similar to the Bcr-Abl assay, this assay measures the phosphorylation of a substrate by the c-Met kinase domain.
-
Procedure (based on a generic kinase assay format):
-
Prepare solutions of recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds in kinase buffer.
-
Add the test compound and the c-Met kinase to the wells of a microplate and incubate briefly.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including ELISA with a phosphotyrosine-specific antibody or a luminescence-based assay that measures ATP consumption.[7][8]
-
Determine the IC50 values from the dose-response curves.
-
2.2.3. Tyrosinase Inhibition Assay
This assay assesses the ability of the compounds to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
-
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of L-DOPA.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated relative to the uninhibited control, and the IC50 value is determined.
-
2.2.4. MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells and determine the IC50 value.[9][10][11]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and biological signaling cascades relevant to the trifluoromethylphenyl thiadiazole urea analogs.
Caption: General synthetic workflow for trifluoromethylphenyl thiadiazole urea analogs.
Caption: Bcr-Abl signaling pathway and its inhibition by thiadiazole analogs.
Caption: c-Met signaling pathway and its inhibition by thiadiazole analogs.
Caption: Mechanism of tyrosinase in melanin synthesis and its inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML216 in Cell-Based DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML216 is a potent and selective small molecule inhibitor of Bloom (BLM) helicase, a crucial enzyme involved in the homologous recombination (HR) pathway of DNA repair.[1] By inhibiting BLM, this compound can sensitize cancer cells to DNA-damaging agents, such as cisplatin, making it a valuable tool for research and a potential candidate for combination cancer therapies.[2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to study DNA repair and assess its synergistic effects with other therapeutic agents.
Mechanism of Action
BLM helicase plays a critical role in maintaining genomic stability by resolving DNA structures that arise during replication and repair. It is particularly important for the processing of DNA double-strand breaks (DSBs) through the HR pathway.[1] this compound inhibits the DNA unwinding activity of BLM helicase, leading to defects in HR-mediated repair.[1][4] This inhibition can lead to an increased frequency of sister chromatid exchanges, a hallmark of BLM deficiency.[1] In combination with DNA crosslinking agents like cisplatin, this compound-mediated inhibition of BLM enhances DNA damage, leading to the activation of key DNA damage response (DDR) pathways, including the ATM/Chk2 and ATR/Chk1 signaling cascades, and ultimately promoting cell cycle arrest and apoptosis.[2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound, alone and in combination with cisplatin, on cancer cell lines.
Table 1: IC50 Values of this compound and Cisplatin in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin (CDDP) IC50 (µM) |
| WPMY-1 | 92.52 | 6.06 |
| PC3 | 55.56 | 7.43 |
| LNCaP | 58.94 | 8.43 |
| 22RV1 | 51.18 | 6.83 |
Data from a 48-hour treatment period.[2]
Table 2: Apoptosis Induction by this compound and Cisplatin in PC3 Cells
| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 1.3 | 0.0 | 1.3 |
| This compound (10 µM) | 3.4 | 0.0 | 3.4 |
| Cisplatin (1 µM) | 10.7 | 0.0 | 10.7 |
| This compound + Cisplatin | 26.5 | 0.0 | 26.5 |
PC3 cells were treated for 48 hours. Apoptosis was assessed by flow cytometry.[5]
Table 3: Cell Cycle Distribution of PC3 Cells after Treatment
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 | 17.6 | 17.2 |
| This compound (10 µM) | 70.1 | 15.9 | 14.0 |
| Cisplatin (1 µM) | 29.4 | 55.0 | 15.6 |
| This compound + Cisplatin | 35.0 | 62.0 | 3.0 |
PC3 cells were treated for 48 hours. Cell cycle distribution was analyzed by flow cytometry.[5][6]
Experimental Protocols
Cell Viability Assay (CCK-8/WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound and its combination with other drugs.
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
96-well cell culture plates
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound and the combination drug (e.g., cisplatin) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound and DNA-damaging agent (e.g., cisplatin)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere overnight.
-
Treat the cells with this compound, the DNA-damaging agent, or a combination of both for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Neutral Comet Assay
This protocol is for detecting DNA double-strand breaks at the single-cell level.
Materials:
-
CometAssay® Kit (or equivalent)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10) with 1% Triton X-100 and 10% DMSO added fresh
-
Neutral electrophoresis buffer (100 mM Tris, 300 mM Sodium Acetate, pH 9.0)
-
DNA staining solution (e.g., SYBR® Gold)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with image analysis software
Procedure:
-
Prepare a base layer of 1% NMPA on a microscope slide and let it solidify.
-
Harvest cells after treatment and resuspend at 1 x 10⁵ cells/mL in PBS.
-
Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the NMPA layer and cover with a coverslip.
-
Solidify the agarose at 4°C for 10-30 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Rinse the slides with neutral electrophoresis buffer.
-
Place the slides in a horizontal electrophoresis tank filled with cold neutral electrophoresis buffer.
-
Perform electrophoresis at ~1 V/cm for 20-40 minutes at 4°C.
-
Gently remove the slides and stain with a DNA staining solution.
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.[1][2]
Visualizations
Caption: Experimental workflow for studying this compound in DNA repair.
Caption: this compound mechanism in sensitizing cells to cisplatin.
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of bloom helicase (BLM) inhibitor AO/854 with cisplatin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of ML216 in Sensitizing Cancer Cells to Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including but not limited to, prostate, ovarian, and lung cancers. Its efficacy is primarily attributed to its ability to induce DNA crosslinks, leading to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. However, the clinical utility of cisplatin is often hampered by both intrinsic and acquired resistance, a multifactorial phenomenon frequently linked to enhanced DNA damage repair (DDR) mechanisms in cancer cells.
A promising strategy to overcome cisplatin resistance is the combination with agents that target key components of the DDR pathway. One such target is the Bloom syndrome protein (BLM), a DNA helicase crucial for maintaining genomic integrity. ML216, a potent and selective inhibitor of BLM helicase, has emerged as a promising candidate to sensitize cancer cells to cisplatin. This application note provides a comprehensive overview of the mechanism, quantitative data, and detailed protocols for studying the synergistic effects of this compound and cisplatin.
Mechanism of Action
This compound enhances the cytotoxic effects of cisplatin by inhibiting the DNA unwinding activity of BLM helicase. This inhibition exacerbates the DNA damage induced by cisplatin, leading to an accumulation of double-strand breaks (DSBs). The combination of this compound and cisplatin triggers a robust activation of the ATM/Chk2 and ATR/Chk1 signaling pathways, which are critical regulators of the cell cycle checkpoints in response to DNA damage. This dual activation leads to cell cycle arrest at the G0/G1 and S-phases, ultimately pushing the cancer cells towards apoptosis. The increased production of γH2AX, a marker for DNA DSBs, and the cleavage of caspase-3, a key executioner of apoptosis, are hallmarks of this synergistic interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and cisplatin synergy and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound and cisplatin synergy.
Caption: General experimental workflow for investigating this compound and cisplatin synergy.
Quantitative Data
The synergistic effect of this compound and cisplatin has been quantified in various cancer cell lines, primarily in prostate cancer. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and the observed synergistic outcomes.
Table 1: IC50 Values of this compound and Cisplatin in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin (CDDP) IC50 (µM) |
| PC3 | 55.56 | 7.43 |
| LNCaP | 58.94 | 8.43 |
| 22RV1 | 51.18 | 6.83 |
| WPMY-1 (non-malignant) | 92.52 | 6.06 |
Data sourced from a 48-hour treatment study.
Table 2: Summary of Synergistic Effects of this compound and Cisplatin Combination
| Parameter | Observation | Cell Line(s) | Reference |
| Cell Proliferation | Significant inhibition compared to single-agent treatment. | PC3, LNCaP, 22RV1 | |
| Apoptosis | Marked increase in apoptotic cell population. | PC3 | |
| DNA Double-Strand Breaks | Increased levels of γH2AX and longer comet tails. | PC3 | |
| Protein Expression | Upregulation of p-Chk1 and p-Chk2. | PC3 | |
| Protein Expression | Increased cleavage of Caspase-3. | PC3 | |
| Cell Cycle | Induction of G0/G1 and S-phase arrest. | PC3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and cisplatin synergy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound, cisplatin, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Neutral Comet Assay for DNA Double-Strand Breaks
-
Cell Preparation: After treatment, harvest and resuspend cells in ice-cold PBS at 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose and spread onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse slides in cold lysis buffer for at least 1 hour at 4°C.
-
Electrophoresis: Wash the slides with neutral electrophoresis buffer and perform electrophoresis at a low voltage (e.g., 1 V/cm) in a cold environment.
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Gold or ethidium bromide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the tail length and the percentage of DNA in the tail.
Western Blotting for Key Proteins (γH2AX, Cleaved Caspase-3)
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX, cleaved caspase-3, p-Chk1, p-Chk2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: Harvest and wash the treated cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy to overcome resistance and enhance the efficacy of cisplatin-based chemotherapy. The inhibition of BLM helicase by this compound leads to a synergistic increase in DNA damage, cell cycle arrest, and apoptosis in cancer cells. The protocols and data presented in this application note provide a framework for researchers to further explore and validate this combination therapy in various cancer models.
Application Notes and Protocols: Experimental Use of ML216 in BLM-Proficient vs. BLM-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML216 is a first-in-class small molecule inhibitor of Bloom (BLM) helicase, a critical enzyme in the homologous recombination (HR) pathway of DNA repair.[1] Mutations in the BLM gene can lead to Bloom's Syndrome, a condition characterized by genomic instability and a predisposition to cancer.[1][2] The inhibition of BLM helicase by this compound has been shown to selectively impact cells based on their BLM proficiency, presenting a promising strategy for targeted cancer therapy, particularly through the concept of synthetic lethality.[1][2] These notes provide detailed protocols and data for the experimental use of this compound in comparing its effects on BLM-proficient and BLM-deficient cells.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the DNA unwinding activity of BLM helicase.[3][4] It has been shown to inhibit the ssDNA-dependent ATPase activity of BLM.[3] The probe molecule demonstrates selectivity for BLM over other related helicases such as RECQ1, RECQ5, and E. coli UvrD helicases.[1] By inhibiting BLM, this compound disrupts normal DNA repair processes, leading to an increase in sister chromatid exchanges (SCEs), a hallmark of cells lacking functional BLM protein.[1][5] This targeted disruption of DNA repair can induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| BLM (full-length) | 2.98 µM | [3][4] |
| BLM (636-1298) | 0.97 µM | [3][4] |
| RECQ1 | ~50 µM | [1] |
| RECQ5 | >50 µM | [1] |
| E. coli UvrD | >50 µM | [1] |
| WRN (full-length) | 5 µM | [3] |
| WRN (500-946) | 12.6 µM | [3] |
Table 2: Cellular Proliferation Inhibition by this compound (72-hour treatment)
| Cell Line | BLM Status | Description | IC50 Value | Reference |
| PSNF5 | Proficient | BLM-complemented fibroblast cells | Concentration-dependent inhibition | [1][3] |
| PSNG13 | Deficient | BLM-deficient fibroblast cells | Minimal effect | [1][3] |
Table 3: Effect of this compound on Sister Chromatid Exchanges (SCEs)
| Cell Line | BLM Status | Effect of this compound Treatment | Reference |
| PSNF5 | Proficient | Statistically significant increase in SCEs | [1][3] |
| PSNG13 | Deficient | No significant increase in SCEs | [3] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[1]
Materials:
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed BLM-proficient and BLM-deficient cells into separate wells of a 96-well plate at an appropriate density for logarithmic growth over 72 hours.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 12.5 µM to 50 µM is a suggested starting point.[3] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Four hours before the end of the incubation period, add WST-1 reagent to each well at a 1:10 dilution.
-
Continue to incubate for the final 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 690 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Sister Chromatid Exchange (SCE) Assay
This assay is a cytogenetic method to detect the interchange of genetic material between two sister chromatids and is a key indicator of BLM dysfunction.[1]
Materials:
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) cells
-
This compound
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Colcemid
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Hoechst 33258 stain
-
Giemsa stain
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Culture BLM-proficient and BLM-deficient cells in the presence of BrdU for two cell cycles.
-
During the second cell cycle, treat the cells with the desired concentration of this compound or a vehicle control.
-
Arrest the cells in metaphase by adding Colcemid for a few hours before harvesting.
-
Harvest the cells by trypsinization and treat with a hypotonic solution to swell the cells.
-
Fix the cells with a cold fixative solution.
-
Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Stain the slides with Hoechst 33258 followed by Giemsa stain to differentiate the sister chromatids.
-
Analyze the metaphase spreads under a microscope to count the number of SCEs per chromosome. A significant increase in SCEs in this compound-treated BLM-proficient cells compared to untreated and BLM-deficient cells is expected.[1]
DNA Damage Response (DDR) Analysis by Western Blot
This protocol can be used to assess the activation of DDR pathways in response to this compound treatment, especially in combination with other DNA damaging agents like cisplatin.[6][7]
Materials:
-
BLM-proficient cancer cells (e.g., PC3)
-
This compound
-
Cisplatin (CDDP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved caspase-3, anti-p-Chk1, anti-p-Chk2, anti-BLM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with this compound (e.g., 10 µM), CDDP (e.g., 1 µM), or a combination of both for 48 hours.[8]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in protein expression levels. An increase in γH2AX and cleaved caspase-3, and activation of Chk1 and Chk2 are expected in cells co-treated with this compound and CDDP.[6]
Visualizations
Caption: Mechanism of this compound action in BLM-proficient cells.
Caption: Workflow for cell viability assessment using WST-1 assay.
Caption: The concept of synthetic lethality with this compound.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthetic Lethal Interactions of RECQ Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following ML216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of ML216, a selective inhibitor of Bloom (BLM) helicase. This compound is a valuable tool for studying DNA repair pathways, particularly homologous recombination (HR), and for evaluating its potential as a therapeutic agent. These application notes describe the mechanism of this compound, recommend key protein targets for analysis, and provide a step-by-step protocol for cell treatment, lysate preparation, and Western blotting.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the DNA unwinding activity of BLM helicase.[1] BLM is a crucial enzyme in the homologous recombination pathway, a major DNA double-strand break (DSB) repair mechanism.[1] By inhibiting BLM, this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways and sensitize them to DNA damaging agents such as cisplatin and PARP inhibitors.[2] Mechanistically, this compound has been shown to increase the frequency of sister chromatid exchanges, a hallmark of BLM deficiency.[1] Recent studies have also implicated this compound in preventing DNA damage-induced senescence by modulating the interaction between DBC1 and BLM.
Key Protein Targets for Western Blot Analysis
Treatment with this compound, especially in combination with DNA damaging agents, can lead to significant changes in the expression and post-translational modification of proteins involved in the DNA Damage Response (DDR). The following table summarizes key protein targets that are relevant for Western blot analysis after this compound treatment.
| Protein Target | Function/Pathway | Expected Change with this compound (+/- DNA Damage) |
| BLM | DNA Helicase, Homologous Recombination | Decreased expression (with DNA damage)[3][4] |
| γH2AX (p-H2AX Ser139) | Marker of DNA Double-Strand Breaks | Increased phosphorylation[3][4] |
| p-ATM (Ser1981) | DNA Damage Sensor Kinase | Increased phosphorylation |
| p-ATR (Ser428) | DNA Damage Sensor Kinase | Increased phosphorylation |
| p-Chk1 (Ser345) | Checkpoint Kinase | Increased phosphorylation[3][4] |
| p-Chk2 (Thr68) | Checkpoint Kinase | Increased phosphorylation[3][4] |
| p21 | Cell Cycle Inhibitor | Altered expression (context-dependent)[2] |
| Cleaved Caspase-3 | Apoptosis Executioner | Increased cleavage[3][4] |
| RAD51 | Recombinase in Homologous Recombination | Decreased expression/foci formation[2] |
| BRCA1 | Tumor Suppressor in DNA Repair | Altered phosphorylation/expression[2] |
| RPA70 | Single-Strand DNA Binding Protein | Decreased expression[2] |
| Mre11 | Component of MRN Complex in DSB Sensing | Decreased expression[2] |
| Rad50 | Component of MRN Complex in DSB Sensing | Decreased expression[2] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line appropriate for the research question. For example, cancer cell lines with known DNA repair deficiencies can be used to study synthetic lethality.
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. Store at -20°C.
-
Treatment:
-
For single-agent treatment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
For combination treatments, this compound can be co-administered with a DNA damaging agent (e.g., 1 µM cisplatin).
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
II. Preparation of Cell Lysates
-
Washing: Place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well or dish.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Western Blot Protocol
-
Sample Preparation:
-
Based on the protein quantification, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane).
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to ensure equal loading.
-
Visualizations
References
- 1. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair | Cancer Biology & Medicine [cancerbiomed.org]
- 3. BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting DNA Damage with 1430213-30-1 using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing the comet assay (single-cell gel electrophoresis) to detect DNA damage induced by the compound 1430213-30-1, also known as ML216. This compound is a potent and selective inhibitor of the Bloom's syndrome protein (BLM) helicase, a key enzyme involved in the homologous recombination pathway of DNA repair. Inhibition of BLM helicase can lead to an accumulation of DNA damage, particularly double-strand breaks, which can be effectively visualized and quantified using the comet assay. This document offers a comprehensive guide for researchers in toxicology, drug discovery, and related fields to assess the genotoxic potential of this compound and similar DNA repair inhibitors.
The comet assay is a sensitive and versatile method for measuring DNA strand breaks in individual cells. The principle of the assay is that under electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The amount of DNA in the tail is proportional to the extent of DNA damage. Both alkaline and neutral versions of the comet assay can be employed to detect different types of DNA lesions. The alkaline comet assay is more sensitive and detects single-strand breaks, double-strand breaks, and alkali-labile sites, while the neutral comet assay is primarily used to detect double-strand breaks.
Compound Information
| Identifier | Value |
| CAS Number | 1430213-30-1 |
| Name | This compound |
| Synonym | CID-49852229 |
| Mechanism of Action | Inhibitor of BLM helicase DNA unwinding activity. |
| Reported IC50 | 2.98 µM for full-length BLM, 0.97 µM for BLM636-1298. |
| Cellular Effects | Induces sister chromatid exchanges and enhances the toxicity of DNA cross-linking agents. |
Experimental Protocols
This section provides detailed protocols for a comprehensive assessment of DNA damage induced by 1430213-30-1 using the comet assay. It includes a general workflow followed by specific procedures for cell culture and treatment, and both neutral and alkaline comet assays.
Experimental Workflow
Caption: Experimental workflow for the comet assay.
Cell Culture and Treatment
-
Cell Culture:
-
Culture your chosen cell line (e.g., PC3 prostate cancer cells, as used in a study with this compound) in appropriate complete media until they reach approximately 70-80% confluency.
-
Ensure cells are in the logarithmic growth phase for optimal results.
-
-
Preparation of 1430213-30-1 (this compound) Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
-
Treatment Protocol:
-
Dose-Response: To determine the dose-dependent effect of this compound, treat cells with a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a fixed time period (e.g., 24 or 48 hours). A vehicle control (DMSO) should be included.
-
Time-Course: To assess the kinetics of DNA damage, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
A positive control, such as hydrogen peroxide (H₂O₂) or another known genotoxic agent, should be included in the experiment.
-
-
Cell Harvesting:
-
After the treatment period, aspirate the media and wash the cells with ice-cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete media and centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL. Keep the cells on ice to prevent DNA repair.
-
Neutral Comet Assay (for Double-Strand Breaks)
This protocol is adapted from established methods and is suitable for detecting the type of DNA damage expected from a BLM helicase inhibitor.
-
Slide Preparation:
-
Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow them to air dry completely.
-
-
Cell Embedding:
-
Mix the cell suspension (1 x 10^5 cells/mL) with 0.7% low melting point (LMP) agarose at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10-15 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
-
-
Electrophoresis:
-
Rinse the slides gently with distilled water.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.0).
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the slides with a fluorescent DNA dye such as SYBR Green or propidium iodide.
-
Allow the slides to dry completely in the dark.
-
Alkaline Comet Assay (for Single and Double-Strand Breaks)
-
Slide Preparation and Cell Embedding:
-
Follow steps 1 and 2 from the Neutral Comet Assay protocol.
-
-
Lysis:
-
Follow step 3 from the Neutral Comet Assay protocol.
-
-
DNA Unwinding:
-
After lysis, immerse the slides in a fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 1 V/cm) and a constant current of 300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Follow step 5 from the Neutral Comet Assay protocol.
-
Data Presentation and Analysis
Quantitative Data Summary
The extent of DNA damage is typically quantified by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment. At least 50-100 randomly selected comets should be analyzed per sample.
| Treatment Group | Concentration (µM) | Time (hours) | % DNA in Tail (Mean ± SD) | Tail Moment (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 48 | Insert Data | Insert Data |
| 1430213-30-1 | 1 | 48 | Insert Data | Insert Data |
| 1430213-30-1 | 5 | 48 | Insert Data | Insert Data |
| 1430213-30-1 | 10 | 48 | Insert Data | Insert Data |
| Positive Control | Specify | 48 | Insert Data | Insert Data |
This table should be populated with your experimental data. A study on PC3 cells treated with 10 µM this compound for 48 hours showed a significant increase in the percentage of DNA in the tail in a neutral comet assay, indicating the induction of double-strand breaks.
Data Analysis
-
Use specialized comet assay analysis software to quantify the comet parameters.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.
-
Plot dose-response and time-course curves to visualize the genotoxic effects of 1430213-30-1.
Signaling Pathway
The mechanism of action of 1430213-30-1 (this compound) involves the inhibition of BLM helicase, a crucial component of the homologous recombination (HR) pathway for DNA double-strand break repair.
Caption: Role of 1430213-30-1 in DNA repair.
By inhibiting BLM helicase, 1430213-30-1 disrupts the normal process of homologous recombination, leading to an accumulation of unrepaired double-strand breaks. This accumulation of DNA damage can be readily detected and quantified using the comet assay, providing a valuable tool for assessing the genotoxic potential of this and other similar compounds.
Application Notes and Protocols for Cell Viability Assays Using Pyridinyl-Thiadiazolyl-Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Pyridinyl-thiadiazolyl-urea and its related structural analogs, such as pyridine-ureas and pyridine-thiazoles, are classes of synthetic compounds that have garnered significant interest in oncological research. These compounds have demonstrated potent cytotoxic and anti-proliferative activities against a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that are critical for cancer cell survival, proliferation, and angiogenesis. This document provides an overview of the application of these compounds in cell viability assays, detailed experimental protocols for assessing their efficacy, and a summary of their mechanistic action.
Mechanism of Action
The cytotoxic effects of pyridinyl-thiadiazolyl-urea and related compounds are primarily attributed to their ability to inhibit critical cellular enzymes and signaling pathways, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 1 (PARP1).
-
VEGFR-2 Inhibition: Many pyridine-urea derivatives act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[1] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the nutrient and oxygen supply to tumors and impeding their growth.[2][3][4] The downstream effects of VEGFR-2 inhibition include the suppression of the PI3K/AKT and MAPK signaling cascades, which are crucial for endothelial cell survival and proliferation.[2][5]
-
PARP1 Inhibition and Genetic Instability: Certain pyridine-thiazole hybrid molecules have been shown to exert their cytotoxic effects through a mechanism related to the induction of genetic instability in tumor cells.[6] This can be linked to the inhibition of PARP1, an enzyme crucial for DNA single-strand break repair.[7][8] Inhibition of PARP1 in cancer cells that already have deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations) can lead to a synthetic lethal effect, where the accumulation of DNA damage triggers apoptosis.[6] Pre-incubation of tumor cells with a PARP1 inhibitor has been shown to reduce the cytotoxic activity of some pyridine-thiazole derivatives, supporting this proposed mechanism.[6]
Data Presentation: Cytotoxic Activity of Pyridine-Urea and Pyridine-Thiazole Analogs
The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for a selection of pyridine-urea and pyridine-thiazole compounds against various cancer cell lines. This data highlights their potential as anti-cancer agents.
Table 1: IC50 Values of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | Treatment Duration | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 8e | 48h | 0.22 | 1.93 |
| 8n | 48h | 1.88 | 1.93 |
| 8e | 72h | 0.11 | - |
| 8n | 72h | 0.80 | - |
| 8g | 72h | >50 | - |
| 8j | 72h | >50 | - |
| 8l | 72h | >50 | - |
| 8m | 72h | 13.1 | - |
Table 2: GI50 Values of Pyridine-Urea Hybrids against Breast (MCF7) and Colon (HCT116) Cancer Cell Lines [9]
| Compound | MCF7 GI50 (µM) | HCT116 GI50 (µM) | Reference Drug (Irinotecan) GI50 (µM) |
| 8a | 0.06 ± 0.014 | 1.19 ± 0.035 | 0.35 ± 0.069 (MCF7), 0.62 ± 0.003 (HCT116) |
| 8h | 0.23 ± 0.015 | 0.33 ± 0.042 | 0.35 ± 0.069 (MCF7), 0.62 ± 0.003 (HCT116) |
| 8i | 0.16 ± 0.013 | - | 0.35 ± 0.069 (MCF7) |
Table 3: IC50 Values of Pyridine-Thiazole Derivatives against Various Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| 3 | HL-60 | 0.57 |
| 3 | Jurkat | 1.2 |
| 4 | HCT-116 | 2.5 |
| 4 | MCF-7 | 3.1 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for determining the IC50 of pyridinyl-thiadiazolyl-urea compounds on adherent cancer cells.
Materials:
-
Pyridinyl-thiadiazolyl-urea compound of interest
-
Adherent cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridinyl-thiadiazolyl-urea compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
MTT Assay Workflow
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Pyridinyl-thiadiazolyl-urea compound of interest
-
Adherent cancer cell line
-
Complete culture medium
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Protein-Bound Dye Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate for 5 minutes on a shaker to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the compound concentration and determine the GI50 value.
-
SRB Assay Workflow
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pyridinyl-thiadiazolyl-urea compound of interest
-
Suspension or adherent cancer cell line
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or flasks and allow them to attach (for adherent cells).
-
Treat the cells with the desired concentrations of the pyridinyl-thiadiazolyl-urea compound for the specified time.
-
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis).
-
Annexin V/PI Assay Workflow
Signaling Pathway Diagrams
VEGFR-2 Inhibition Pathway
This diagram illustrates the downstream signaling cascade following the inhibition of VEGFR-2 by a pyridinyl-thiadiazolyl-urea compound, leading to decreased cell proliferation and survival.
VEGFR-2 Inhibition Pathway
PARP1 Inhibition and Apoptosis Pathway
This diagram shows how the inhibition of PARP1 by a pyridinyl-thiadiazolyl-urea compound can lead to the accumulation of DNA damage and subsequent apoptosis.
PARP1 Inhibition and Apoptosis Pathway
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Studies of BLM Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Bloom's syndrome protein (BLM) helicase inhibitors. The protocols outlined below are based on established methodologies for xenograft models and provide a framework for preclinical assessment of these promising anti-cancer agents.
Introduction to BLM Helicase as a Therapeutic Target
Bloom's syndrome protein (BLM) is a critical DNA helicase involved in maintaining genomic stability through its roles in DNA replication, repair, and homologous recombination (HR).[1][2] Elevated expression of BLM has been observed in various cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1] Inhibition of BLM helicase activity can lead to increased DNA damage and apoptosis in cancer cells, particularly in combination with DNA-damaging agents. This document focuses on the in vivo evaluation of two such inhibitors: ML216 and AO/854.
Animal Models for In Vivo Efficacy Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for assessing the anti-tumor activity of BLM helicase inhibitors in a living organism.[3][4] Immunocompromised mice, such as nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, are commonly used to prevent rejection of human tumor grafts.[3][5]
Recommended Animal Model: Prostate Cancer Xenograft
Prostate cancer cell lines, such as PC3, have been shown to be effective for establishing subcutaneous xenografts to test the efficacy of BLM helicase inhibitors.[6][7]
BLM Helicase Inhibitors for In Vivo Studies
This compound
This compound is a small molecule inhibitor that targets the DNA unwinding activity of BLM helicase.[8][9] It has demonstrated selectivity for BLM over other RECQ family helicases in cellular assays.[8]
AO/854
AO/854 is a novel BLM helicase inhibitor identified through molecular docking and has shown potent anti-proliferative activity in prostate cancer cells.[6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy data for the BLM helicase inhibitor AO/854 in a PC3 prostate cancer xenograft model.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (Day 27) | Tumor Inhibition Rate (%) | Reference |
| Control (DMSO) | N/A | ~1200 mm³ | 0 | [7] |
| AO/854 | 2 mg/kg, every 2 days | ~600 mm³ | ~50 | [7] |
| Cisplatin (CDDP) | 2 mg/kg, every 2 days | ~700 mm³ | ~42 | [7] |
| AO/854 + CDDP | 2 mg/kg each, every 2 days | ~350 mm³ | 71.0 | [7] |
| In Vitro IC50 Values (48h) | PC3 Cells (µM) | LNCaP Cells (µM) | 22RV1 Cells (µM) | Reference |
| AO/854 | 8.79 | 9.92 | 9.23 | [6] |
| This compound | >50 | >50 | >50 | [6] |
| Cisplatin (CDDP) | 7.54 | 8.83 | 6.98 | [6] |
Experimental Protocols
Protocol 1: Prostate Cancer Xenograft Model Establishment
Materials:
-
PC3 human prostate cancer cells
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old male BALB/c nude mice
-
27-30 gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Culture PC3 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups.[10]
Protocol 2: Preparation and Administration of BLM Helicase Inhibitors
Materials:
-
BLM helicase inhibitor (this compound or AO/854)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl), sterile
-
25-27 gauge needles and 1 mL syringes
Procedure:
-
Preparation of AO/854 Solution:
-
Dissolve AO/854 in DMSO to create a stock solution.
-
For a final injection volume of 100 µL and a dose of 2 mg/kg for a 25g mouse, the required amount of AO/854 is 0.05 mg.
-
Dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Administration:
-
Administer the prepared inhibitor solution or vehicle control (e.g., saline with the same percentage of DMSO) via intraperitoneal (IP) injection.
-
The typical injection volume for a mouse is 100-200 µL.
-
Follow the dosing schedule as determined by the experimental design (e.g., once every two days).[7]
-
Protocol 3: Tumor Monitoring and Endpoint Analysis
Materials:
-
Calipers
-
Anesthesia
-
Surgical tools for tissue collection
-
Formalin (10%) or liquid nitrogen
-
Reagents and equipment for immunohistochemistry and western blotting
Procedure:
-
Measure tumor volume with calipers every 2-3 days.[10]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., day 27), euthanize the mice.
-
Excise the tumors, weigh them, and either fix them in 10% formalin for immunohistochemistry or snap-freeze them in liquid nitrogen for western blot analysis.
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
Procedure:
-
Paraffin-embed the formalin-fixed tumors and section them.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope.
Protocol 5: Western Blot for Protein Expression Analysis
Procedure:
-
Homogenize the snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., BLM, p53, RAD51) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving BLM Helicase
BLM helicase plays a crucial role in the DNA Damage Response (DDR) pathway, particularly in the repair of double-strand breaks (DSBs) through homologous recombination. It interacts with key proteins such as RAD51 and p53 to maintain genome integrity.
Caption: BLM Helicase in DNA Damage Response and Inhibition.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a BLM helicase inhibitor.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Logical Relationship of BLM Inhibition and Cellular Outcomes
The inhibition of BLM helicase leads to a cascade of cellular events culminating in reduced tumor growth.
References
- 1. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking human multiple myeloma xenografts in NOD-Rag-1/IL-2 receptor gamma chain-null mice with the novel biomarker AKAP-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 9. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML216 as a Tool for Studying Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks. A key player in this intricate process is the Bloom (BLM) helicase, a member of the RecQ family of DNA helicases.[1] ML216 is a potent and selective small molecule inhibitor of the DNA unwinding activity of BLM helicase, making it an invaluable chemical probe to investigate the multifaceted roles of BLM in HR and the broader DNA damage response (DDR).[1] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying homologous recombination.
Mechanism of Action of this compound in Homologous Recombination
This compound inhibits the helicase activity of BLM, which is involved in multiple stages of homologous recombination, exhibiting both pro- and anti-recombinogenic functions.[2][3] BLM participates in the initial end resection of DSBs to generate 3' single-stranded DNA (ssDNA) overhangs, a critical step for initiating HR.[2] However, it also plays a significant role in dismantling RAD51 nucleoprotein filaments on ssDNA and disrupting displacement loops (D-loops), thereby acting as a negative regulator of HR.[2][4][5] Furthermore, BLM, as part of the BTR (BLM-TOPOIIIα-RMI1-RMI2) complex, promotes the dissolution of double Holliday junctions (dHJs) to produce non-crossover products, a process that is vital for preventing sister chromatid exchanges (SCEs).[1]
By inhibiting BLM's helicase activity, this compound can be used to dissect these varied functions. For instance, inhibition of BLM can lead to an increase in the frequency of SCEs, a hallmark of Bloom's Syndrome, providing a cellular phenotype for target engagement.[1] Paradoxically, in certain genetic contexts, such as in cells deficient in BRCA1 or BRCA2, the inhibition of BLM's anti-recombinogenic activity can restore RAD51 foci formation and increase HR efficiency.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Selectivity over BLM | Assay Type | Reference |
| BLM (truncated) | 1.2 | - | DNA unwinding | [1] |
| RECQ1 | ~50 | >40-fold | DNA unwinding | [1] |
| RECQ5 | >50 | >40-fold | DNA unwinding | [1] |
| E. coli UvrD | >50 | >40-fold | DNA unwinding | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Endpoint | Effect of this compound | Concentration | Reference |
| BLM-proficient (PSNF5) | Cell Proliferation | Inhibition | Concentration-dependent | [1] |
| BLM-deficient (PSNG13) | Cell Proliferation | Minimal effect | - | [1] |
| BLM-proficient (PSNF5) | Sister Chromatid Exchange | Significant increase | Not specified | [1] |
| 293T | Homologous Recombination Efficiency (DR-GFP assay) | Increased | 50 µM | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study homologous recombination using this compound.
Protocol 1: DR-GFP Homologous Recombination Reporter Assay
This assay measures the efficiency of homology-directed repair of a DSB induced by the I-SceI endonuclease in a reporter cassette.
Workflow Diagram:
Caption: Workflow for the DR-GFP homologous recombination assay.
Materials:
-
U2OS-DR-GFP cell line (or other cell line stably expressing the DR-GFP reporter)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the I-SceI expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: Immediately following transfection, replace the medium with fresh complete medium containing the desired concentration of this compound or an equivalent volume of DMSO as a vehicle control. A concentration range of 10-50 µM can be used as a starting point.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS and resuspend in FACS buffer (PBS with 1% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
The frequency of HR is determined by the percentage of GFP-positive cells in the treated population relative to the control.
-
Protocol 2: RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a key early step in homologous recombination.
Workflow Diagram:
Caption: Workflow for the RAD51 foci formation assay.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation source, camptothecin)
-
Glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage. For example, expose cells to 2-10 Gy of ionizing radiation.
-
Recovery: Allow cells to recover for 4-8 hours to allow for RAD51 foci formation.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBST (PBS with 0.1% Tween-20).
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBST.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Analysis: Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains >5-10 foci.
Protocol 3: Biochemical Assay for Holliday Junction Dissolution
This in vitro assay assesses the ability of the BTR complex to dissolve a synthetic double Holliday junction (dHJ) substrate and the inhibitory effect of this compound.
Workflow Diagram:
Caption: Workflow for the Holliday junction dissolution assay.
Materials:
-
Purified recombinant BLM, TOPOIIIα, RMI1, and RMI2 proteins
-
Synthetic oligonucleotide-based double Holliday junction substrate, with one strand radiolabeled (e.g., with ³²P)
-
This compound
-
Reaction buffer (containing ATP and Mg²⁺)
-
Stop buffer (containing EDTA and proteinase K)
-
Native polyacrylamide gel
-
Phosphorimager or X-ray film
Procedure:
-
Substrate Preparation: Anneal oligonucleotides to form the dHJ substrate and radiolabel one of the strands. Purify the substrate.
-
Reaction Setup:
-
Assemble the BTR complex by pre-incubating purified BLM, TOPOIIIα, RMI1, and RMI2 on ice.
-
In a reaction tube, combine the reaction buffer, the BTR complex, and varying concentrations of this compound or DMSO.
-
Initiate the reaction by adding the radiolabeled dHJ substrate.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer and incubate to digest the proteins.
-
Gel Electrophoresis: Resolve the reaction products on a native polyacrylamide gel.
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
The dissolution product will migrate faster than the dHJ substrate.
-
Quantify the percentage of substrate converted to product in each reaction condition.
-
Signaling Pathway Diagram
The following diagram illustrates the role of BLM in the homologous recombination pathway and the point of inhibition by this compound.
Caption: The role of BLM in homologous recombination and its inhibition by this compound.
Conclusion
This compound is a powerful and specific tool for elucidating the complex roles of BLM helicase in homologous recombination. By utilizing the protocols and understanding the mechanistic basis outlined in these application notes, researchers can effectively probe the intricacies of DNA repair pathways, identify potential therapeutic targets, and advance the development of novel cancer therapies.
References
- 1. rupress.org [rupress.org]
- 2. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bloom Syndrome Helicase Stimulates RAD51 DNA Strand Exchange Activity through a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Critical Interaction Domains between Bloom Syndrome Protein and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Synthetic Lethality with ML216 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers on the use of ML216, a potent and selective inhibitor of Bloom (BLM) helicase, to induce synthetic lethality in cancer cells. The principle of synthetic lethality offers a promising therapeutic strategy by targeting a secondary pathway that becomes essential for cell survival only when a primary pathway is inactivated, a common occurrence in cancer.[1] this compound exploits this vulnerability by inhibiting the BLM helicase, a crucial enzyme in the homologous recombination (HR) DNA repair pathway.[1] This inhibition sensitizes cancer cells, particularly those with existing DNA repair deficiencies or when combined with DNA-damaging agents, leading to targeted cell death. This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro experiments, presents quantitative data on its efficacy, and includes visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Synthetic Lethality
This compound is a first-in-class small molecule inhibitor of the DNA unwinding activity of BLM helicase.[1][2] BLM helicase plays a critical role in maintaining genomic stability through its function in the homologous recombination pathway of DNA repair.[1] The concept of synthetic lethality in cancer therapy is based on the principle that while the loss of a single gene product is non-lethal, the simultaneous loss of two specific gene products results in cell death.[3] Many cancers harbor mutations in DNA damage response (DDR) pathways, making them reliant on alternative repair mechanisms. By inhibiting a key component of one of these remaining active pathways, such as BLM helicase with this compound, a synthetic lethal interaction can be induced, leading to the selective killing of cancer cells.
The combination of this compound with conventional DNA-damaging chemotherapeutics, such as the cross-linking agent cisplatin, has been shown to have a synergistic effect in inducing apoptosis and inhibiting the proliferation of cancer cells.[4][5] This approach enhances the therapeutic efficacy of existing treatments and can potentially overcome drug resistance.
Mechanism of Action of this compound
This compound selectively inhibits the ATPase and DNA unwinding activities of BLM helicase.[6] This inhibition disrupts the normal function of the homologous recombination repair pathway. When DNA damage occurs, for instance, from treatment with a DNA cross-linking agent like cisplatin, cancer cells with inhibited BLM function are unable to effectively repair the damage. This leads to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[4][5] The combination of this compound and cisplatin has been shown to activate the ATM/Chk2 and ATR/Chk1 signaling pathways, key regulators of the DNA damage response.[4][5]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cell lines, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against Helicases
| Helicase Target | IC50 (µM) | Reference |
| BLM (full-length) | 2.98 | [2][6] |
| BLM (636-1298) | 0.97 | [2][6] |
| RECQ1 | ~50 | [1] |
| RECQ5 | >50 | [1] |
| E. coli UvrD | >50 | [1] |
| WRN (full-length) | 5 | [6] |
| WRN (500-946) | 12.6 | [6] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 55.56 | [4] |
| LNCaP | Prostate Cancer | 58.94 | [4] |
| 22RV1 | Prostate Cancer | 51.18 | [4] |
| WPMY-1 (normal prostate) | - | 92.52 | [4] |
| PSNF5 (BLM-proficient) | Fibroblast | Active (concentration-dependent inhibition) | [1][6] |
| PSNG13 (BLM-deficient) | Fibroblast | Minimal effect | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the synthetic lethal effects of this compound are provided below.
Cell Viability Assay (CCK-8/WST-1)
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)[2]
-
DNA-damaging agent (e.g., Cisplatin)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[4]
-
Prepare serial dilutions of this compound and the combination drug (if applicable) in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[1][4]
-
Measure the absorbance (OD) at 450 nm using a microplate reader.[4]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells (1 x 10^5 to 1 x 10^6 cells per sample)[4][7]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[4]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound +/- a DNA-damaging agent for the desired duration (e.g., 48 hours).[4]
-
Harvest both adherent and floating cells, and wash them twice with cold 1X PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the samples by flow cytometry within one hour.[8] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[7]
DNA Damage Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound +/- a DNA-damaging agent for the desired time (e.g., 48 hours).[4]
-
Harvest and resuspend the cells in 1X PBS.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution.
-
Perform electrophoresis under neutral or alkaline conditions to separate fragmented DNA from the nucleus.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).
-
Visualize the "comets" using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.[4]
Sister Chromatid Exchange (SCE) Assay
This assay is a cytogenetic method to assess the frequency of exchanges between sister chromatids, a hallmark of genomic instability and a cellular phenotype consistent with the loss of BLM function.[1]
Materials:
-
BLM-proficient and BLM-deficient cell lines
-
5-bromo-2'-deoxyuridine (BrdU)
-
This compound
-
Colcemid
-
Microscope and imaging software
Procedure:
-
Incubate cells with BrdU (10 µg/ml) for 36 hours to label the DNA.[1]
-
Treat the cells with this compound or DMSO (vehicle control) for a further 36 hours.[1]
-
Add Colcemid (100 ng/ml) for the final 30 minutes of treatment to arrest cells in metaphase.[1]
-
Harvest the cells, prepare metaphase spreads on microscope slides, and stain to visualize the sister chromatids.
-
Score the number of SCEs in at least 100 metaphase nuclei for each condition.[1]
Conclusion
This compound is a valuable research tool for investigating the role of BLM helicase in DNA repair and for exploring synthetic lethal therapeutic strategies in cancer. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding and exploiting the synthetic lethal relationship between BLM inhibition and other cellular defects. The synergistic effects observed when combining this compound with DNA-damaging agents highlight its potential as a component of novel combination therapies for cancer treatment. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.[1]
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. 'Synthetic lethality' strategy improves molecularly targeted cancer therapy - Innovations Report [innovations-report.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
improving aqueous solubility of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Welcome to the technical support center for 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The low aqueous solubility of this compound is attributed to its molecular structure, which features several lipophilic (water-repelling) components and a rigid, crystalline nature.
-
Trifluoromethylphenyl Group: The 4-fluoro-3-(trifluoromethyl)phenyl moiety is highly lipophilic. The trifluoromethyl (-CF3) group, in particular, significantly increases the lipophilicity of the molecule, which can enhance membrane permeability but reduces water solubility.[1][2]
-
Aromatic Rings: The presence of multiple aromatic rings (phenyl, pyridine, thiadiazole) contributes to the planarity and rigidity of the molecule, which can lead to strong crystal lattice energy. Overcoming this energy for dissolution in water is challenging.
-
Urea Linkage: While the urea group can participate in hydrogen bonding, the overall large and nonpolar structure dominates its physicochemical properties. Such molecules are often described as "brick-dust" compounds, indicating that high crystal lattice energy is a primary barrier to dissolution.[3]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: The primary strategies can be broadly categorized into physical and chemical modifications.[4][5]
-
pH Adjustment: Leveraging the basic pyridine ring is the most direct approach.
-
Co-solvents: Using water-miscible organic solvents can increase solubility.[6]
-
Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the lipophilic parts of the molecule.[7][8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[3][7][9]
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area available for dissolution.[5][10][11]
Q3: How does the pyridine group specifically offer a path to solubilization?
A3: The pyridine ring contains a basic nitrogen atom. In an acidic environment (lower pH), this nitrogen atom can become protonated, forming a positively charged pyridinium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[12] This is often the most effective and simplest initial strategy to explore.[10]
Q4: What are cyclodextrins, and how can they enhance the solubility of this molecule?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They can encapsulate poorly water-soluble molecules, like the target compound, within their cavity, forming a "host-guest" inclusion complex.[7] This complex presents a hydrophilic exterior to the aqueous environment, effectively increasing the apparent solubility of the encapsulated drug.[14][15]
Troubleshooting Guide
Problem: My compound precipitates when I add it to my aqueous buffer (e.g., PBS at pH 7.4).
-
Immediate Cause: The compound is not sufficiently soluble at neutral pH. The strong crystal lattice energy and lipophilicity cause it to crash out of solution.
-
Solutions:
-
Adjust pH: The most effective initial step is to lower the pH of your buffer. The basic pyridine moiety should become protonated at acidic pH, drastically increasing solubility. Prepare a series of buffers (e.g., pH 2, 4, 5, 6) to determine the optimal pH for your required concentration.
-
Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or PEG 400. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Be aware that the compound may still precipitate if the final organic solvent concentration is too low. This is known as uncontrolled precipitation.[4]
-
Combine pH and Co-solvents: For particularly challenging concentrations, you may need to use an acidified buffer that also contains a small percentage of a co-solvent.[8]
-
Problem: I need a high-concentration stock solution. Which organic solvent should I use?
-
Considerations: The ideal solvent should fully dissolve the compound at a high concentration and be miscible with your final aqueous medium.
-
Recommendations:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many poorly soluble compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing ability.
-
Polyethylene Glycol 400 (PEG 400): A less toxic option often used in preclinical formulations.[4]
-
Ethanol: Can be effective, but solubility might be lower compared to DMSO.
-
Always test: Dissolve a small, known amount of the compound in a measured volume of solvent to confirm solubility before preparing a large batch.
-
Problem: Standard methods (pH, co-solvents) are insufficient for my in vivo formulation needs.
-
Challenge: High dose requirements or concerns about the toxicity of co-solvents may necessitate more advanced formulation strategies.
-
Advanced Solutions:
-
Cyclodextrin Complexation: Form an inclusion complex with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These excipients are designed to improve the solubility of the parent cyclodextrin and the resulting complex.[14]
-
Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). Techniques like spray drying or hot-melt extrusion can be used. This approach locks the drug in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[16]
-
Nanosuspension: Reduce the particle size of the drug to the nanometer range via wet media milling or high-pressure homogenization.[3] This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[3][17]
-
Data & Comparative Analysis
Table 1: Predicted Physicochemical Properties and Their Implications
| Property | Predicted Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Weight | High | Can negatively impact solubility. |
| logP | High | Indicates high lipophilicity and poor aqueous solubility. |
| pKa (Basic) | ~4-5 (Pyridine Nitrogen) | Solubility will be highly dependent on pH, increasing significantly below this pKa. |
| Hydrogen Bond Donors | 2 (Urea NH) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | Multiple (N, O, F atoms) | Can interact with water, but effect is outweighed by lipophilic regions. |
| Crystal Form | Likely stable, high-energy crystal | A significant energy barrier to dissolution ("brick dust").[3] |
Table 2: Comparison of Common Solubilization Strategies
| Technique | Mechanism of Action | Ease of Implementation | Key Considerations |
| pH Adjustment | Converts the molecule to a more soluble salt form by protonating the basic pyridine.[10] | Simple | Only effective for ionizable compounds. May not be suitable for in vivo use if a non-physiological pH is required. |
| Co-solvents | Reduces the polarity of the solvent system (water), decreasing the energy required to solvate the lipophilic compound.[18] | Simple | Toxicity and tolerability of the co-solvent must be considered.[4] The drug may precipitate upon dilution. |
| Cyclodextrin Complexation | Encapsulates the lipophilic drug within a hydrophilic host molecule, increasing apparent water solubility.[13][14] | Moderate | Requires screening of cyclodextrin types. Can be expensive. Potential for renal toxicity with some cyclodextrins at high doses. |
| Solid Dispersion | Disperses the drug in an amorphous (non-crystalline) state within a hydrophilic carrier matrix.[7][16] | Complex | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form must be ensured. |
| Particle Size Reduction | Increases the surface area of the solid drug, leading to a faster rate of dissolution.[5] | Complex | Does not increase equilibrium solubility.[5] Requires specialized milling or homogenization equipment. |
Experimental Protocols
Protocol 1: Basic pH-Dependent Solubility Assessment
-
Prepare Buffers: Create a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add Excess Compound: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Analyze Supernatant: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent.
-
Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot solubility (e.g., in µg/mL) versus pH to visualize the solubility profile.
Protocol 2: Formulation with a Cyclodextrin (Kneading Method)
-
Molar Ratio Calculation: Calculate the amounts of the drug and a selected cyclodextrin (e.g., HP-β-CD) required for a 1:1 molar ratio.
-
Trituration: Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Kneading: Add the drug to the paste and knead thoroughly for 30-60 minutes.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Test the aqueous solubility of the resulting powder using the method described in Protocol 1 to confirm enhancement.
Visual Guides & Workflows
Caption: Workflow for Selecting a Solubility Enhancement Strategy.
Caption: Mechanism of Cyclodextrin Inclusion Complexation.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis [mdpi.com]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. SOLUBILIZATION TECHNIQUES | PPTX [slideshare.net]
ML216 stability and storage conditions for long-term experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of ML216 for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bloom's syndrome protein (BLM) helicase.[1][2][3] BLM helicase is a crucial enzyme in the DNA repair process, particularly in the homologous recombination (HR) pathway.[1] By inhibiting the DNA unwinding activity of BLM, this compound can sensitize cancer cells to conventional therapies that induce DNA damage.[1][4]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored as a powder and in solution under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | 2 years | Preferred for longer-term storage. |
Q3: How should I prepare stock solutions of this compound?
A3: this compound has poor aqueous solubility. It is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 38 mg/mL (99.13 mM) in fresh DMSO. It is noted that moisture-absorbing DMSO can reduce solubility.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While this compound has poor aqueous solubility, it has been shown to be 100% stable in Dulbecco's Phosphate-Buffered Saline (DPBS) at room temperature for at least 48 hours. However, for long-term experiments in cell culture, it is crucial to determine its stability in your specific medium. The presence of proteins and other components in the medium can affect its stability. It is recommended to prepare fresh dilutions from a DMSO stock solution for each experiment.
Q5: How does this compound affect DNA damage signaling pathways?
A5: By inhibiting BLM helicase, this compound can lead to an accumulation of DNA damage, which in turn activates downstream signaling pathways. Notably, in combination with DNA-damaging agents, this compound has been shown to induce the activation of the ATM/Chk2 and ATR/Chk1 signaling pathways, leading to cell cycle arrest.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - Poor aqueous solubility of this compound.- Concentration of this compound is too high.- The final DMSO concentration in the medium is too high, causing the compound to crash out. | - Ensure the final concentration of this compound in your assay is below its solubility limit in the medium.- Perform a solubility test in your specific cell culture medium prior to the experiment.- Keep the final DMSO concentration in the medium as low as possible (typically ≤ 0.5%).- Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
| Inconsistent or loss of this compound activity in experiments. | - Degradation of this compound in stock solutions due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Degradation of this compound in the experimental setup (e.g., prolonged incubation at 37°C).- Adsorption of the compound to plasticware. | - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section).- Consider using low-adhesion plasticware. |
| High background or off-target effects. | - this compound concentration is too high, leading to non-specific activity.- Presence of impurities or degradation products in the this compound stock. | - Perform a dose-response curve to determine the optimal concentration with the highest specific activity and lowest toxicity.- Use high-purity this compound (>98%).- Periodically check the purity of your this compound stock solution using HPLC (see Experimental Protocols section). |
| Variability between experimental replicates. | - Uneven distribution of cells in multi-well plates.- Inaccurate pipetting of this compound solutions.- Cell health and passage number. | - Ensure a single-cell suspension before seeding and use proper plate seeding techniques to avoid edge effects.- Calibrate pipettes regularly and use appropriate pipetting techniques for small volumes.- Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Preparation of this compound Samples:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 100 µM in the desired solvents for testing (e.g., DPBS, cell culture medium).
-
Aliquot the solutions into separate, sealed vials for each time point and condition.
2. Stability Conditions and Time Points:
-
Temperature: Store vials at -20°C, 4°C, room temperature (20-25°C), and 37°C.
-
Freeze-Thaw: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles) by freezing at -20°C or -80°C and thawing at room temperature.
-
Photostability: Expose a set of solutions to a light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m² of near UV light), alongside a dark control wrapped in aluminum foil.[6][7][8][9][10]
-
Time Points: Analyze samples at T=0, 24h, 48h, 1 week, 2 weeks, 1 month, and 3 months.
3. HPLC Analysis:
-
At each time point, analyze the samples by reverse-phase HPLC. The following parameters are a suggested starting point based on published methods for this compound analysis:
-
Column: C18 reverse-phase column (e.g., 3 µm particle size, 3 x 75 mm).
-
Mobile Phase: A gradient of acetonitrile (containing 0.025% TFA) and water (containing 0.05% TFA).
-
Gradient: Start with a low percentage of acetonitrile and increase to a high percentage over several minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Temperature: 50°C.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each condition.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the HPLC method.[11][12][13][14]
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate a solid sample of this compound at 80°C for 24 and 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the this compound solution to a high-intensity light source as described in Protocol 1.
3. HPLC-MS Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1, coupled with a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
Visualizations
Caption: this compound inhibits BLM helicase, impairing DNA repair and activating damage signaling.
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: Decision tree for troubleshooting common issues in experiments using this compound.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. sgs.com [sgs.com]
- 14. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Optimizing ML216 Concentration for In Vitro Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ML216 in in vitro cell culture experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Expected Efficacious Concentrations | 1. Incorrect Solvent or High Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. 2. Cell Line Sensitivity: The specific cell line being used may be highly sensitive to this compound or the solvent. 3. Incorrect Concentration Calculation: Errors in calculating the dilution from the stock solution. | 1. Solvent Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the experimental wells to assess solvent toxicity. Ensure the final DMSO concentration is typically ≤ 0.5%. 2. Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. 3. Verify Calculations: Double-check all dilution calculations. A guide for preparing stock solutions and dilutions is provided in the Experimental Protocols section. |
| No Observable Effect at Expected Efficacious Concentrations | 1. Poor Solubility: this compound has poor aqueous solubility, which can lead to precipitation in the culture medium. 2. Inactivation of this compound: The compound may be unstable in the culture medium over the duration of the experiment. 3. Cell Line Resistance: The cell line may not express BLM helicase or have alternative DNA repair pathways that compensate for its inhibition. | 1. Solubility Check: Visually inspect the culture medium for any precipitate after adding this compound. Consider using a pre-warmed medium and vortexing the diluted compound before adding it to the wells. 2. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing an effect. 3. Confirm BLM Expression: Verify the expression of BLM in your cell line using techniques like Western blotting or qPCR. Consider using a BLM-proficient cell line as a positive control.[1] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Inaccurate Pipetting: Errors in pipetting small volumes of this compound stock solution or cell suspension. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. | 1. Proper Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Pipetting Technique: Use calibrated pipettes and appropriate tips for the volumes being handled. Consider preparing a master mix of the diluted compound to add to the wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experiments or fill them with sterile PBS or medium to maintain humidity. |
| Unexpected Cellular Phenotype | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects. 2. Interaction with Other Compounds: this compound may interact with other components in the culture medium or with other treatments. | 1. Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Review Experimental Conditions: Carefully review all components of the cell culture medium and any other treatments being applied simultaneously. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Bloom (BLM) helicase.[1] BLM helicase is a crucial enzyme in the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks.[1][2] By inhibiting the DNA unwinding activity of BLM, this compound disrupts this repair process, leading to an accumulation of DNA damage and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways.[2][3]
2. What is a typical starting concentration range for this compound in cell culture?
Based on published data, a common starting concentration range for this compound in cell-based assays is between 1 µM and 50 µM.[2][4] However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. For instance, in prostate cancer cell lines like PC3, LNCaP, and 22RV1, IC50 values for this compound were reported to be in the range of 51-59 µM after 48 hours of treatment.[5] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
3. How should I prepare a stock solution of this compound?
This compound has poor aqueous solubility and is typically dissolved in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the powdered this compound in fresh, high-quality DMSO to a concentration of 10 mM or higher. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
4. What are the known signaling pathways affected by this compound?
This compound, by inhibiting BLM helicase and inducing DNA damage, can activate DNA damage response (DDR) pathways. Specifically, it has been shown to activate the ATM/Chk2 and ATR/Chk1 signaling pathways.[3][7] Activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.[3]
5. Can this compound be used in combination with other drugs?
Yes, this compound has been shown to have synergistic effects when combined with DNA-damaging agents like cisplatin.[3][5] By inhibiting the DNA repair capacity of cells, this compound can sensitize them to the cytotoxic effects of chemotherapeutic drugs.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 | Reference |
| BLM Helicase (full-length) | DNA Unwinding Assay | 2.98 µM | [4][6] |
| BLM Helicase (636-1298) | DNA Unwinding Assay | 0.97 µM | [4][6] |
| BLM Helicase | ATPase Assay | Kᵢ = 1.76 µM | [4] |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Assay | Endpoint | Concentration/Result | Reference |
| PSNF5 (BLM-proficient) | Proliferation Assay | Inhibition | Concentration-dependent | [1][4] |
| PSNG13 (BLM-deficient) | Proliferation Assay | Minimal Effect | - | [1][4] |
| PC3 (Prostate Cancer) | Cytotoxicity Assay | IC50 (48h) | 55.56 µM | [5] |
| LNCaP (Prostate Cancer) | Cytotoxicity Assay | IC50 (48h) | 58.94 µM | [5] |
| 22RV1 (Prostate Cancer) | Cytotoxicity Assay | IC50 (48h) | 51.18 µM | [5] |
| XG19, XG2, XG1 (Multiple Myeloma) | Apoptosis Assay | Increased Apoptosis | 3-10 µM (96h) | [8] |
Experimental Protocols
1. Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT, CellTiter-Glo®)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilization solution before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.
-
-
2. Protocol for Western Blotting to Assess DNA Damage Response
This protocol can be used to analyze the activation of DDR pathways by monitoring the phosphorylation of key proteins like Chk1 and Chk2.
-
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-p-Chk1, anti-p-Chk2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of this compound (and controls) for the specified time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting DNA repair.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Prevents DNA Damage-Induced Senescence by Modulating DBC1–BLM Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
identifying and minimizing off-target effects of ML216
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of ML216, a potent and selective inhibitor of Bloom (BLM) helicase.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the Bloom (BLM) helicase, a DNA unwinding enzyme crucial for DNA repair through the homologous recombination pathway.[1][4][5] this compound inhibits the DNA unwinding activity of BLM helicase, which can lead to increased sister chromatid exchanges and sensitization of cancer cells to conventional therapies like camptothecin.[1][4][5] The proposed mechanism involves this compound binding to the DNA binding domain of BLM.[4]
Q2: What are the known on-target effects of this compound in a cellular context?
A2: In cellular assays, this compound has been shown to selectively inhibit the proliferation of BLM-proficient cells while having minimal effects on BLM-deficient cells, confirming its on-target activity.[1][4][5] A key cellular phenotype observed upon this compound treatment is an increased frequency of sister chromatid exchanges, which is characteristic of cells lacking functional BLM protein.[1][4][5]
Q3: What is the known selectivity profile of this compound?
A3: this compound has demonstrated selectivity for BLM helicase over other related helicases.[1][4][5] While it shows some inhibitory activity against the related WRN helicase in vitro, cellular studies suggest a specificity for BLM's mechanism of action.[2] The table below summarizes the available quantitative data.
Quantitative Data Summary
| Target | Assay Type | IC50 / Ki | Reference |
| On-Target | |||
| BLM (full-length) | DNA unwinding | 2.98 µM | [2][3] |
| BLM (636-1298) | DNA unwinding | 0.97 µM | [2][3] |
| BLM | ssDNA-dependent ATPase | 1.76 µM (Ki) | [2] |
| BLM | DNA binding | 5.1 µM | [4] |
| Off-Target | |||
| RECQ1 | DNA unwinding | ~ 50 µM | [4] |
| RECQ5 | DNA unwinding | > 50 µM | [4] |
| E. coli UvrD | DNA unwinding | > 50 µM | [4] |
| WRN (full-length) | DNA unwinding | 5 µM | [2] |
| WRN (500-946) | DNA unwinding | 12.6 µM | [2] |
| RecQ1 | DNA binding | 101.8 µM | [4] |
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This troubleshooting guide will help you navigate potential issues and determine if off-target effects might be contributing to your observations.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Q4: My results suggest an off-target effect. How can I identify the responsible off-target protein(s)?
A4: Several experimental approaches can be used to identify off-target interactions. The choice of method will depend on the suspected nature of the off-target and available resources. A general workflow is outlined below.
Caption: Experimental workflow for identifying off-target effects of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to verify direct binding of this compound to its target (BLM) and potential off-targets in a cellular context. The principle is that ligand binding can alter the thermal stability of a protein.
Materials:
-
BLM-proficient cell line (e.g., PSNF5)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Anti-BLM antibody and appropriate secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture BLM-proficient cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-3 hours.
-
Harvesting: Harvest cells by scraping and wash with PBS.
-
Lysis: Resuspend cell pellets in lysis buffer and lyse on ice.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same protein concentration.
-
Heat Shock: Aliquot the normalized lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. Include a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Run SDS-PAGE, transfer to a membrane, and probe with an anti-BLM antibody to detect the amount of soluble BLM at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble BLM as a function of temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Unbiased Off-Target Identification using Chemical Proteomics
This protocol describes a general approach for identifying a broader range of this compound binding partners.
Materials:
-
This compound-biotin conjugate (requires custom synthesis)
-
Streptavidin-conjugated beads
-
Cell lysate from the experimental cell line
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of biotin or denaturing buffer)
-
Mass spectrometry facility for protein identification
Procedure:
-
Lysate Preparation: Prepare a large-scale, clarified cell lysate.
-
Affinity Pulldown: Incubate the lysate with the this compound-biotin conjugate. As a control, incubate a separate aliquot of lysate with free biotin.
-
Capture: Add streptavidin beads to both lysates and incubate to capture the biotinylated compound and its binding partners.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the proteins identified in the this compound-biotin pulldown to the free biotin control. Proteins enriched in the this compound sample are potential off-targets.
Minimizing Off-Target Effects
Q5: How can I minimize the potential for off-target effects in my experiments?
A5:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect through dose-response experiments.
-
Employ a BLM-Deficient Control Cell Line: Whenever possible, include a BLM-deficient cell line (e.g., PSNG13) in your experiments.[1][4][5] This is the most definitive way to distinguish on-target from off-target effects.
-
Use Orthogonal Approaches: Confirm key findings using alternative methods to inhibit BLM function, such as siRNA or shRNA-mediated knockdown.
-
Consider Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
Signaling Pathway Context
Understanding the central role of BLM in DNA repair can help interpret experimental results.
Caption: Signaling context of this compound, illustrating on-target and potential off-target pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ML216 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML216. Inconsistent results in this compound experiments can arise from various factors, from compound handling to experimental design. This resource aims to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable IC50 values for this compound in my helicase activity assays?
A1: Inconsistent IC50 values for this compound can stem from several sources:
-
Compound Solubility: this compound has low aqueous solubility.[1] If the compound precipitates in your assay buffer, the effective concentration will be lower and variable. Ensure complete solubilization in DMSO first and then dilute in aqueous buffer, paying attention to the final DMSO concentration.
-
Enzyme Concentration: The IC50 value of an inhibitor can be dependent on the concentration of the enzyme. Use a consistent concentration of BLM helicase in all your assays.
-
Substrate Quality: The quality and concentration of the DNA substrate can affect helicase activity and, consequently, the apparent inhibitor potency. Use highly purified DNA substrates and ensure consistency across experiments.
-
Assay Format: Different assay formats (e.g., fluorescence polarization, gel-based unwinding assays, malachite green-based ATPase assays) can yield different IC50 values due to differences in what they measure (e.g., DNA binding vs. unwinding vs. ATPase activity).[2]
Q2: My cell-based assays with this compound are showing inconsistent results in cell viability. What could be the cause?
A2: Inconsistent results in cell-based assays are often related to:
-
Cell Line Integrity: Ensure you are using the correct BLM-proficient and BLM-deficient cell lines (e.g., PSNF5 and PSNG13) for your experiments.[1][3] Regular cell line authentication is crucial.
-
Compound Precipitation: As with in vitro assays, this compound can precipitate in cell culture media. This reduces the effective concentration and can lead to high variability. Visually inspect your culture plates for any signs of precipitation.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%).
-
Cell Density: The initial cell seeding density can influence the outcome of proliferation and viability assays. Ensure uniform cell seeding across all wells.
-
Assay Timing: The duration of this compound treatment can significantly impact the observed phenotype. Optimize and consistently use the same incubation times for your experiments.
Q3: I am not observing the expected increase in sister chromatid exchanges (SCEs) after this compound treatment. Why?
A3: A lack of increase in SCEs, a key phenotype of BLM inhibition, could be due to:[1][3]
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to inhibit BLM helicase effectively in your cells. Perform a dose-response experiment to determine the optimal concentration.
-
Insufficient Incubation Time: The treatment duration might be too short for the SCE phenotype to develop.
-
Cell Cycle State: The induction of SCEs is dependent on DNA replication. Ensure your cells are actively proliferating during the experiment.
-
Experimental Technique: The SCE assay is technically demanding. Ensure proper protocol adherence, especially during chromosome preparation and visualization.
Q4: How can I be sure that the observed effects are due to BLM inhibition and not off-target effects?
A4: This is a critical question in any inhibitor study. Here are some strategies:
-
Use Control Cell Lines: The most direct way is to compare the effects of this compound on BLM-proficient cells versus BLM-deficient (isogenic) cells.[1][3] A specific inhibitor should show a significantly greater effect in the BLM-proficient cells.
-
Rescue Experiments: In BLM-deficient cells, re-expressing wild-type BLM should confer sensitivity to this compound.
-
Selectivity Data: this compound has been shown to be selective for BLM over other related helicases like RECQ1 and RECQ5.[1][3]
-
Phenotypic Correlation: The observed cellular phenotype should be consistent with known functions of BLM, such as an increase in SCEs.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (BLM full-length) | 3.39 ± 1.45 µM | DNA unwinding gel-based assay | [1] |
| IC50 (BLM truncated 642-1290) | 1.2 ± 0.53 µM | DNA unwinding gel-based assay | [1] |
| IC50 (BLM DNA binding) | 5.1 µM | Fluorescence polarization assay | [1] |
| Ki (ssDNA-dependent ATPase) | 1.76 µM | ATPase activity assay | [4] |
| Solubility in DMSO | 38 mg/mL (~99 mM) | [5] | |
| Aqueous Solubility | Low | Further improvement needed | [1] |
Table 1: Potency and Solubility of this compound.
| Parameter | Result | Reference |
| Mouse Liver Microsomal Stability | Excellent | [1] |
| Plasma Stability | Excellent | [1] |
| PBS Buffer (pH 7.4) Stability | Stable | [1] |
Table 2: Stability Profile of this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO.[5] Create a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as a colorimetric assay that measures dehydrogenase activity. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Helicase Unwinding Assay (Gel-Based)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP and other necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound (pre-diluted from a DMSO stock) to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add purified BLM helicase to the reaction mixtures and incubate briefly to allow for inhibitor binding.
-
Initiate Unwinding: Add the radiolabeled or fluorescently-labeled forked DNA duplex substrate to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for a specific period.
-
Quench Reaction: Stop the reaction by adding a quench buffer containing EDTA and a loading dye.
-
Gel Electrophoresis: Resolve the unwound single-stranded DNA from the double-stranded substrate on a native polyacrylamide gel.
-
Visualization and Quantification: Visualize the DNA bands using a phosphorimager or fluorescence scanner. Quantify the percentage of unwound substrate to determine the extent of inhibition at each this compound concentration.
Visualizations
Caption: Mechanism of this compound action on the BLM helicase within the DNA repair pathway.
Caption: A typical experimental workflow for cell-based assays using this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 3. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Protocol Refinement for ML216 Use in Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML216 in combination therapies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in combination therapies.
| Question | Possible Causes | Troubleshooting Steps |
| I am not observing the expected synergistic effect between this compound and my combination agent (e.g., cisplatin). What could be the reason? | 1. Suboptimal Concentrations: The concentrations of this compound or the combination agent may not be in the synergistic range. 2. Cell Line Specificity: The synergistic effect can be cell-line dependent. 3. Drug Incubation Time: The duration of drug exposure may be insufficient to induce a synergistic response. 4. Issues with this compound Activity: Poor solubility or degradation of this compound can lead to reduced efficacy. | 1. Optimize Concentrations: Perform a dose-matrix experiment with a range of concentrations for both this compound and the combination agent to identify the optimal synergistic window. 2. Confirm Target Expression: Verify the expression of BLM helicase in your cell line, as this compound's efficacy is dependent on its target.[1][2] 3. Vary Incubation Time: Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for observing synergy.[3] 4. Ensure Proper Handling of this compound: this compound has poor aqueous solubility.[4] Prepare fresh stock solutions in DMSO and ensure it is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles. |
| I am observing an antagonistic effect between this compound and my combination agent. What should I do? | 1. Drug Interaction: The two drugs may have opposing effects on a critical cellular pathway. 2. Off-Target Effects: At higher concentrations, off-target effects of either drug could lead to antagonism. 3. Data Analysis Method: The method used to calculate synergy (e.g., Bliss Independence vs. Loewe Additivity) can sometimes yield different interpretations. | 1. Review Mechanisms of Action: Carefully review the known mechanisms of both drugs to identify potential antagonistic interactions. 2. Lower Concentrations: Test lower concentrations of both drugs in your dose-matrix experiment to minimize potential off-target effects. 3. Use Multiple Synergy Models: Analyze your data using different synergy models (e.g., Combination Index, Bliss Independence) to see if the antagonism is consistent across different analytical methods.[5] |
| I am having issues with this compound solubility in my cell culture media. | 1. Poor Aqueous Solubility: this compound is known to have low solubility in aqueous solutions.[4] 2. Precipitation in Media: The final concentration of DMSO or the presence of certain media components might cause this compound to precipitate. | 1. Use DMSO for Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. 2. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. 3. Pre-warm Media: Gently pre-warm the cell culture media before adding the this compound/DMSO stock solution to aid in dissolution. 4. Vortex Thoroughly: Vortex the diluted this compound solution immediately before adding it to the cells. |
| My Western blot for γH2AX is not showing an increased signal after treatment with this compound and a DNA-damaging agent. | 1. Insufficient DNA Damage: The concentration or duration of the DNA-damaging agent may not be sufficient to induce a detectable level of double-strand breaks. 2. Timing of Lysate Collection: The peak of γH2AX phosphorylation might have been missed. 3. Technical Issues with Western Blotting: Problems with antibody quality, transfer efficiency, or sample preparation can lead to a weak or absent signal. | 1. Increase DNA Damaging Agent: Use a higher concentration of the DNA-damaging agent or increase the incubation time. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) after treatment to identify the optimal time point for detecting γH2AX. 3. Optimize Western Blot Protocol: Use a positive control (e.g., cells treated with a known DNA-damaging agent like etoposide). Ensure efficient transfer of low molecular weight proteins like γH2AX (~17 kDa).[6] Use a validated antibody for γH2AX. |
| I am not seeing a clear "comet tail" in my comet assay for the treated cells. | 1. Insufficient DNA Damage: The level of DNA damage may be below the detection limit of the assay. 2. Technical Issues with the Assay: Problems with cell lysis, electrophoresis conditions, or staining can lead to failed experiments. | 1. Increase Treatment Dose/Duration: Increase the concentration of the drugs or the treatment duration to induce more significant DNA damage. 2. Optimize Comet Assay Protocol: Ensure complete cell lysis to free the DNA. Optimize electrophoresis voltage and time. Use a positive control (e.g., cells treated with hydrogen peroxide) to validate the assay. Ensure slides are properly coated to prevent gel detachment.[7][8][9][10] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Bloom (BLM) helicase, a key enzyme involved in DNA repair through the homologous recombination pathway.[2] By inhibiting BLM, this compound can prevent the proper repair of DNA damage, leading to increased genomic instability and cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.
2. Why is this compound used in combination with DNA-damaging agents like cisplatin?
The rationale behind combining this compound with DNA-damaging agents is based on the principle of synthetic lethality.[1] DNA-damaging agents like cisplatin create lesions in the DNA. By simultaneously inhibiting the BLM helicase with this compound, the cancer cells' ability to repair this damage is compromised, leading to a synergistic increase in cell death. This combination can potentially enhance the therapeutic efficacy of chemotherapy and overcome drug resistance.[11]
3. What are the potential off-target effects of this compound?
This compound has been shown to be selective for BLM over other related helicases such as RECQ1, RECQ5, and UvrD.[1] However, it does show some inhibitory activity against WRN helicase, though it appears to be more selective for BLM in cellular contexts.[3] Researchers should be aware of this potential for off-target activity, especially when using higher concentrations of the inhibitor.
4. What is a suitable starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. Based on published studies, a concentration range of 1 to 10 µM is a reasonable starting point for in vitro experiments.[3][11] It is recommended to perform a dose-response curve to determine the IC50 of this compound in your specific cell line.
5. How should I analyze the data from my combination experiments to determine synergy?
The most common method is to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5] Other models like the Bliss independence model can also be used. It is advisable to use specialized software for these calculations.
Data Presentation
Table 1: IC50 Values of this compound and Cisplatin in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| PC3 | 55.56 | 7.43 |
| LNCaP | 58.94 | 8.43 |
| 22RV1 | 51.18 | 6.83 |
| WPMY-1 (normal) | 92.52 | 6.06 |
Data from a 48-hour treatment study.
Table 2: Example of Synergistic Combination in PC3 Cells
| Drug Combination | Concentration | Combination Index (CI) | Result |
| This compound + Cisplatin | 10 µM this compound + 1 µM Cisplatin | 0.46 | Strong Synergy |
A CI value < 1 indicates a synergistic effect.[11]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the IC50 of this compound and its synergistic effect with a combination agent.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination agent, and the combination of both at various ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the individual drugs and calculate the Combination Index (CI) for the combination treatments.
Western Blot for DNA Damage and Apoptosis Markers
This protocol is for detecting changes in γH2AX (a marker of DNA double-strand breaks) and cleaved caspase-3 (a marker of apoptosis).
-
Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against γH2AX (1:1000), cleaved caspase-3 (1:1000), and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities relative to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
-
Cell Treatment: Treat cells with this compound, the combination agent, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
Mandatory Visualization
Caption: Troubleshooting workflow for lack of observed synergy.
Caption: Signaling pathway of this compound and Cisplatin combination.
Caption: Experimental workflow for synergy assessment.
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 9. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
ML216 Technical Support Center: Addressing Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the BLM helicase inhibitor, ML216, in aqueous buffers.
Troubleshooting Guide: this compound Precipitation
Researchers may encounter precipitation of this compound when preparing working solutions in aqueous buffers for various in vitro and cell-based assays. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | 1. Lower the final concentration of this compound. While precipitation has been noted to be a challenge, experiments have been successfully performed at concentrations up to 50 μM without visible precipitation in certain assay buffers.[1] 2. Increase the final concentration of DMSO. While aiming for the lowest effective DMSO concentration, slightly increasing it (e.g., from 0.1% to 0.5%) may improve solubility. Note that DMSO concentrations above 0.5% can induce cellular stress and off-target effects. 3. Switch to a Tris-based buffer. this compound has been shown to be soluble and active in Tris-HCl buffers (e.g., 50 mM, pH 7.5) for biochemical assays.[1] | A clear, homogenous solution with no visible precipitate. |
| Buffer Composition | 1. Add a non-ionic detergent. The presence of detergents like Tween-20 has been observed to improve the apparent solubility of this compound.[1] A final concentration of 0.01-0.1% is a typical starting point. 2. Avoid high salt concentrations. If possible, reduce the salt concentration of your buffer. | Enhanced solubility and a stable working solution. |
| Mixing Technique | 1. Use vortexing or sonication. After diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously or briefly sonicate it in a water bath to aid dissolution. 2. Add the DMSO stock to the buffer, not the other way around. This ensures rapid dispersion of the compound. | A clear solution is achieved and maintained. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-dependent Precipitation | 1. Prepare fresh working solutions. Due to its limited aqueous stability, it is recommended to prepare this compound working solutions immediately before use. 2. Assess stability in your specific buffer. While stable in DPBS for at least 48 hours, stability in other buffers may vary.[1] If needed, perform a time-course experiment to determine the window of solubility. | The solution remains clear for the duration of the experiment. |
| Temperature Effects | 1. Maintain a consistent temperature. Avoid significant temperature fluctuations, as this can affect solubility. Prepare and use the solutions at the experimental temperature. | A stable solution is maintained throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: It is highly recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO).
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and assay.
Q3: Is this compound soluble in PBS?
A3: this compound has low aqueous solubility in Phosphate Buffered Saline (PBS).[1] While it has been shown to be stable in DPBS at room temperature for at least 48 hours, precipitation can occur, especially at higher concentrations.[1] For applications requiring PBS, it is crucial to use a low final concentration of this compound and to consider the addition of a solubilizing agent if precipitation is observed.
Q4: Are there alternative buffers to PBS that might improve this compound solubility?
A4: Yes, Tris-based buffers have been successfully used in biochemical assays with this compound, suggesting better solubility in this buffer system compared to PBS.[1] When troubleshooting precipitation, switching to a buffer such as 50 mM Tris-HCl, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, pH 7.5 may be beneficial.[1]
Q5: Can I heat or sonicate my this compound solution to aid dissolution?
A5: Gentle warming and brief sonication can be used to help dissolve this compound in the initial DMSO stock solution. For aqueous working solutions, brief, low-power sonication may help to resuspend any precipitate, but it is crucial to ensure that the compound remains stable under these conditions. Always prepare fresh solutions for critical experiments.
Quantitative Data Summary
The following table summarizes the available information on the solubility and recommended concentrations for this compound.
| Parameter | Value/Recommendation | Source |
| Stock Solution Solvent | DMSO | [2] |
| Solubility in PBS (pH 7.4) | Low | [1] |
| Stability in DPBS (Room Temp) | Stable for at least 48 hours | [1] |
| Effective Concentration (in-assay) | Up to 50 μM (without precipitation in some buffers) | [1] |
| Recommended Final DMSO Conc. | ≤ 0.1% (up to 0.5% may be tolerated) | General Cell Culture Guideline |
| Buffer for Biochemical Assays | 50 mM Tris-HCl, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1% Tween-20, pH 7.5 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex vigorously until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final volume of the working solution needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration of this compound in your cell culture medium. Ensure the final DMSO concentration is at or below 0.1%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Effect of this compound on the BLM-mediated DNA repair pathway.
References
determining optimal incubation time for ML216 in cell-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for ML216 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor primarily known to target Ubiquitin-Specific Peptidase 2 (USP2). USP2 is a deubiquitinating enzyme involved in various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. By inhibiting USP2, this compound can lead to the accumulation of ubiquitinated proteins, such as cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.[1] this compound has also been identified as an inhibitor of Bloom syndrome (BLM) helicase, which can sensitize cancer cells to DNA-damaging agents like cisplatin.[2][3]
Q2: What is a typical starting point for this compound concentration and incubation time?
Based on published studies, a common concentration range for this compound in cell-based assays is 1-10 µM. For initial experiments, a concentration of 10 µM has been used.[2] The incubation time is highly dependent on the assay and the cellular process being investigated. Initial time-course experiments are recommended, with common time points being 24, 48, and 72 hours for assessing effects on cell viability and apoptosis.[2][4][5] For assays measuring more rapid cellular events, shorter incubation times may be necessary.[6]
Q3: How do I determine the optimal incubation time for my specific cell line and assay?
The optimal incubation time for this compound should be determined empirically for each cell line and experimental endpoint. A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time will be when the most robust and reproducible effect is observed.
Q4: Should I change the media with fresh this compound during a long incubation period?
For most standard assays, including those to determine an IC50 value, the media containing this compound is typically not changed during the incubation period.[4] This is because it is difficult to ascertain how much of the compound has already been taken up by the cells. However, for very long incubation periods (e.g., beyond 72 hours), media refreshment may be necessary to maintain cell health. If media is changed, it should be replaced with fresh media containing the same concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Incubation time is too short. | Increase the incubation time. Perform a time-course experiment to identify the optimal duration.[5] |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. | |
| Cell line is resistant to this compound. | Research the specific cell line's sensitivity to USP2 inhibitors. Consider using a different cell line as a positive control. | |
| High variance between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media. | |
| Technical errors during compound dilution or addition. | Prepare fresh dilutions of this compound for each experiment and ensure accurate addition to each well.[4] | |
| Decreased cell viability in control (DMSO) wells at later time points | High cell density leading to nutrient depletion and cell death. | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment. |
| DMSO toxicity. | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Viability Assessment: At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against time for both treated and control cells to determine the time point with the most significant and consistent effect.
Protocol 2: Assessing Protein Level Changes via Western Blotting
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with this compound at the desired concentration for different time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., cleaved caspase-3, cyclin D1) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the change in protein levels over time. A study on PC3 cells treated with 10 µM this compound for 48 hours showed an increase in cleaved caspase-3.[2]
Visualizations
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Simplified signaling pathway of this compound-mediated USP2 inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
ML216 In Vivo Delivery: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the in vivo delivery of ML216, a potent and selective inhibitor of the Bloom (BLM) helicase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Bloom (BLM) helicase, an enzyme crucial for maintaining genomic integrity through its role in the DNA double-strand break (DSB) repair pathway, specifically homologous recombination. By inhibiting BLM helicase, this compound disrupts DNA repair in cancer cells, leading to increased genomic instability and potentiation of DNA-damaging agents.
Q2: What are the main challenges in delivering this compound for in vivo studies?
A2: The primary challenge for the in vivo delivery of this compound is its poor aqueous solubility. This can lead to difficulties in formulation, low bioavailability, and potential for precipitation, which can affect the accuracy and reproducibility of experimental results.
Q3: What are the recommended formulations for in vivo administration of this compound?
A3: Two primary formulations have been suggested for in vivo studies:
-
Oral Administration: A suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).
-
Intraperitoneal (IP) or Oral Administration: A suspended solution can be made using 10% DMSO and 90% (20% SBE-β-CD in Saline).
It is crucial to conduct pilot studies to determine the optimal vehicle and administration route for your specific animal model and experimental goals.
Q4: Is there any available pharmacokinetic (PK) data for this compound in vivo?
A4: While detailed in vivo pharmacokinetic data such as Cmax, Tmax, and half-life for this compound are not extensively published in publicly available literature, in vitro ADME profiling suggests that this compound has excellent stability in mouse liver microsomes and plasma, indicating its potential for in vivo use.[1] Researchers should perform their own PK studies to determine these parameters in their specific model.
Q5: What are the known in vivo effective doses of this compound?
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during formulation.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Ensure you are using a recommended vehicle such as CMC-Na for oral administration or a solution containing DMSO and SBE-β-CD for IP/oral administration. Gentle heating and/or sonication may aid in dissolution, but be cautious of compound degradation. |
| Incorrect Solvent Ratios | Strictly adhere to the recommended solvent ratios. For the DMSO/SBE-β-CD formulation, prepare the 20% SBE-β-CD in saline separately and ensure it is fully dissolved before adding the this compound/DMSO stock solution. |
| Low-Quality Reagents | Use high-purity solvents and formulation reagents. Impurities can affect solubility and stability. |
| Temperature Effects | Prepare the formulation at room temperature unless otherwise specified. Some compounds may be less soluble at lower temperatures. |
Problem 2: Inconsistent or no therapeutic effect observed in vivo.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | Consider the administration route. Intraperitoneal injection may offer higher bioavailability than oral gavage for poorly soluble compounds. Conduct a pilot PK study to assess drug exposure. |
| Suboptimal Dosing | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific tumor model. |
| Formulation Instability | Prepare the formulation fresh before each use. The stability of this compound in the prepared vehicle over time should be determined if the formulation is to be stored. This compound is stable in DPBS buffer at room temperature for at least 48 hours.[1] |
| Tumor Model Resistance | Investigate the expression of BLM and other DNA repair proteins in your tumor model. Tumors with low dependence on the BLM pathway may be less sensitive to this compound. |
Problem 3: Adverse effects or toxicity observed in animals.
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | High concentrations of DMSO can be toxic. If using a DMSO-based formulation, ensure the final concentration is well-tolerated by the animal model. Consider reducing the DMSO concentration or using an alternative vehicle for a pilot toxicity study. |
| On-target Toxicity | Inhibition of BLM in normal proliferating cells could lead to toxicity. Reduce the dose and/or the frequency of administration. Monitor animals closely for signs of distress, weight loss, or other adverse effects. |
| Off-target Effects | While this compound is selective for BLM helicase, off-target effects cannot be entirely ruled out at higher concentrations. A lower dose may mitigate these effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile saline solution
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. Mix thoroughly until a homogenous suspension is formed.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 5 mg/mL).
-
Add the this compound powder to the CMC-Na solution.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved. Visually inspect for any large aggregates.
-
Prepare the formulation fresh daily.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is completely dissolved. This may require gentle warming and stirring. Allow the solution to cool to room temperature.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the this compound is fully dissolved.
-
To prepare the final formulation, add 1 part of the this compound/DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline solution. For example, to make 1 mL of a 2 mg/mL final solution, add 100 µL of the 20 mg/mL this compound/DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix the final solution thoroughly by vortexing. The final solution should be a uniform suspension.
-
Prepare the formulation fresh before each injection.
Data Presentation
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| BLM Helicase IC50 | 1.2 µM | [1] |
| Aqueous Kinetic Solubility (PBS, pH 7.4) | 2 µM | [1] |
| Mouse Liver Microsomal Stability (T1/2) | >120 min | [1] |
| Mouse Plasma Stability (% remaining after 48h) | 100% | [1] |
| PBS (pH 7.4) Stability (% remaining after 48h) | 100% | [1] |
Signaling Pathways and Experimental Workflows
Caption: BLM Helicase Signaling Pathway in Homologous Recombination.
Caption: Troubleshooting Workflow for this compound In Vivo Experiments.
References
Validation & Comparative
ML216: A Comparative Guide to its Selectivity Profile Against RECQ Helicases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of ML216 against three key members of the RECQ helicase family: RECQ1, RECQ5, and WRN. The data presented is supported by established experimental protocols to assist researchers in evaluating the suitability of this compound for their specific applications.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against a panel of human RECQ helicases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.
| Helicase | This compound IC50 (µM) |
| BLM | ~1.2 - 3.0 |
| RECQ1 | ~50 |
| RECQ5 | >50 |
| WRN | ~5 |
Data Interpretation: The data clearly demonstrates that this compound is a potent inhibitor of BLM helicase. In contrast, it exhibits significantly weaker activity against RECQ1 and RECQ5, with IC50 values greater than 50 µM. While this compound does show some inhibitory effect on WRN helicase, it is considerably less potent compared to its activity against BLM. This profile highlights the selectivity of this compound for BLM over other tested RECQ helicases.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to determine the selectivity profile of helicase inhibitors like this compound.
DNA Helicase Unwinding Assay (Electrophoretic Mobility Shift Assay - EMSA-based)
This assay directly measures the ability of a helicase to unwind a DNA substrate and the inhibitory effect of a compound on this activity.
a. Materials:
-
Purified recombinant human RECQ1, RECQ5, and WRN helicases.
-
Custom-synthesized DNA oligonucleotide substrate: a partially double-stranded DNA molecule with a 3' single-stranded tail, labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 2 mM ATP, and 100 µg/mL BSA.
-
Stop Buffer: 0.5% SDS, 50 mM EDTA, 25% glycerol, and 0.05% bromophenol blue.
-
Native polyacrylamide gel (e.g., 12%).
-
TBE buffer (Tris/Borate/EDTA).
b. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the labeled DNA substrate (at a final concentration of ~1 nM), and varying concentrations of this compound (typically in a serial dilution).
-
Enzyme Addition: Initiate the reaction by adding the purified helicase enzyme to a final concentration that yields approximately 50-70% unwinding in the absence of the inhibitor. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), allowing the helicase to unwind the DNA substrate.
-
Reaction Termination: Stop the reaction by adding an equal volume of stop buffer.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis in TBE buffer to separate the unwound single-stranded DNA from the double-stranded substrate.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or visualize it using a fluorescence imager. Quantify the intensity of the bands corresponding to the double-stranded substrate and the single-stranded product.
-
IC50 Determination: Calculate the percentage of unwound DNA for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This high-throughput assay measures the binding of the helicase to a fluorescently labeled DNA substrate. Inhibition of this binding by a small molecule can be quantified.
a. Materials:
-
Purified recombinant human RECQ1, RECQ5, and WRN helicases.
-
Fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., with fluorescein).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT.
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
b. Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution of the fluorescently labeled ssDNA and the helicase enzyme in the assay buffer.
-
Assay Plate Setup: Add a small volume of the this compound dilutions to the wells of the microplate.
-
Reaction Mixture: Add the pre-mixed solution of the helicase and the fluorescently labeled ssDNA to each well. Include controls with no enzyme (low polarization) and no inhibitor (high polarization).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
IC50 Determination: The binding of the helicase to the ssDNA results in a high polarization signal. An effective inhibitor will disrupt this binding, leading to a decrease in the polarization signal. Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the selectivity profile of a helicase inhibitor.
Unraveling the Potency of BLM Helicase Inhibitors: A Comparative Analysis of ML216 and Other Key Compounds
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Bloom (BLM) helicase, a critical enzyme in maintaining genomic stability, is a paramount endeavor. This guide provides an objective comparison of the efficacy of the well-characterized inhibitor ML216 with other emerging BLM inhibitors, supported by available experimental data. We delve into their quantitative efficacy, the methodologies behind these findings, and the intricate signaling pathways they modulate.
Quantitative Efficacy of BLM Inhibitors
The effectiveness of a BLM inhibitor is primarily determined by its ability to disrupt the helicase's DNA unwinding and ATPase activities. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this assessment. The following table summarizes the available quantitative data for this compound and other notable BLM inhibitors.
| Inhibitor | Target/Assay | IC50 / Ki Value | Cell Line/Conditions | Source |
| This compound | BLM Helicase (full-length) DNA Unwinding | IC50: 2.98 µM | In vitro | [1][2][3] |
| BLM Helicase (truncated BLM636-1298) DNA Unwinding | IC50: 0.97 µM | In vitro | [1][2][3] | |
| BLM ssDNA-dependent ATPase Activity | Ki: 1.76 µM | In vitro | [1] | |
| WRN Helicase (full-length) DNA Unwinding | IC50: 5 µM | In vitro | [1] | |
| RECQ1, RECQ5, E. coli UvrD Helicase DNA Unwinding | IC50: > 50 µM | In vitro | [4] | |
| PSNF5 Cell Proliferation | Concentration-dependent inhibition (12.5-50 µM) | PSNF5 (BLM-proficient) | [1] | |
| Quinazolinone Derivative (Compound 9h) | BLM Helicase | Nanomolar inhibitory activity (specific value not provided) | In vitro | |
| Quinazolinone Derivative (Compound 21) | BLM Helicase | Potent inhibitor (specific value not provided) | In vitro | |
| AO/854 | BLM Helicase DNA Unwinding | IC50: < 10 µM (stronger than this compound in direct comparison) | In vitro | [5][6] |
| Prostate Cancer Cell Proliferation (PC3) | IC50: Lower than this compound | PC3 cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of BLM inhibitors.
BLM Helicase Activity Assay (Fluorescence Quenching)
This assay measures the DNA unwinding activity of BLM helicase.
-
Principle: A dual-labeled DNA substrate is used, featuring a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded state, the quencher suppresses the fluorophore's signal. Upon unwinding by BLM helicase, the strands separate, leading to an increase in fluorescence.
-
Materials:
-
Purified recombinant full-length or truncated BLM helicase.
-
Fluorescently labeled forked duplex DNA substrate (e.g., with TAMRA as the fluorophore and a Black Hole Quencher (BHQ) as the quencher).
-
Assay Buffer: Specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
ATP solution.
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well of the microplate, add the assay buffer, fluorescent DNA substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a solution of BLM helicase and ATP. The final concentration of BLM and ATP should be optimized for the specific assay conditions.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
BLM ssDNA-dependent ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of BLM, which is coupled to its helicase function.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by BLM in the presence of single-stranded DNA (ssDNA).
-
Materials:
-
Purified recombinant BLM helicase.
-
Single-stranded DNA (e.g., poly(dT)).
-
ATP solution.
-
Assay Buffer: Similar to the helicase assay buffer.
-
Reagents for detecting inorganic phosphate (e.g., malachite green-based reagent).
-
Test inhibitors.
-
96-well microplates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In each well of the microplate, add the assay buffer, ssDNA, and the test inhibitor.
-
Add BLM helicase to each well and pre-incubate for a short period.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a defined time.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength for the detection reagent.
-
Calculate the Ki value based on the inhibition of ATP hydrolysis at different substrate and inhibitor concentrations.
-
Cell Viability Assay (CCK-8/WST-1)
This assay assesses the effect of BLM inhibitors on the proliferation and viability of cells.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8) are reduced by cellular dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cell lines (e.g., BLM-proficient and BLM-deficient cell lines for selectivity studies).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
CCK-8 or WST-1 reagent.
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8][9][10]
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specific period (e.g., 24, 48, or 72 hours).[7][8][9][10]
-
Add the CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours.[7][8][9][10]
-
Measure the absorbance at 450 nm using a microplate reader.[7][8][9][10]
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of BLM helicase has significant implications for DNA repair pathways, particularly homologous recombination. The following diagrams, generated using the DOT language, illustrate the central role of BLM and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ptglab.com [ptglab.com]
ML216 On-Target Activity in Cellular Contexts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML216, a selective inhibitor of Bloom (BLM) helicase, with other alternatives, supported by experimental data. This compound has emerged as a valuable tool for studying the roles of BLM in DNA repair and genome stability, and as a potential therapeutic agent. This document summarizes its on-target activity, compares its performance with other compounds, and provides detailed experimental protocols for its validation.
On-Target Efficacy of this compound
This compound is a small molecule inhibitor that demonstrates low micromolar potency and high selectivity for BLM helicase over other related helicases.[1] Its on-target activity in a cellular context is primarily validated by its differential effects on cells with and without functional BLM protein.
A key indicator of this compound's on-target activity is its ability to selectively inhibit the proliferation of BLM-proficient cells while having minimal impact on BLM-deficient cells.[1] This selectivity underscores that the cellular effects of this compound are directly mediated through its inhibition of BLM.
Furthermore, treatment with this compound induces a significant increase in the frequency of sister chromatid exchanges (SCEs), a hallmark cellular phenotype of Bloom's syndrome, which is caused by mutations in the BLM gene.[1] This phenocopies the genetic inactivation of BLM, providing strong evidence for its specific on-target activity. The mechanism of action is believed to be through the inhibition of the DNA binding domain of BLM.[1]
Comparative Performance of this compound
This section provides a quantitative comparison of this compound with other molecules targeting DNA repair and helicase activity.
Table 1: In Vitro Helicase Inhibition
| Compound | Target | IC50 (µM) | Notes |
| This compound | Truncated BLM (642-1290) | 1.2[1] | First-in-class selective inhibitor. |
| This compound | Full-length BLM | 3.39[1] | |
| This compound | RECQ1 | ~50[1] | Demonstrates selectivity for BLM. |
| This compound | RECQ5 | >50[1] | |
| This compound | E. coli UvrD | >50[1] | |
| This compound | WRN | 5.0[2] | Although it inhibits WRN, cellular studies suggest BLM is the primary target.[2][3] |
| AO/854 | BLM | <10 | A novel BLM inhibitor. |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | BLM Status | IC50 (µM) after 48h | Notes |
| This compound | PSNF5 | Proficient | ~10-20 (estimated from dose-response curves) | Selectively inhibits proliferation of BLM-proficient cells. |
| This compound | PSNG13 | Deficient | >50 | Minimal effect on BLM-deficient cells. |
| This compound | 22RV1 (Prostate Cancer) | Proficient | >50[4] | |
| This compound | LNCaP (Prostate Cancer) | Proficient | >50[4] | |
| This compound | PC3 (Prostate Cancer) | Proficient | >50[4] | |
| AO/854 | 22RV1 (Prostate Cancer) | Proficient | 9.23[4] | Appears more potent than this compound in these cell lines. |
| AO/854 | LNCaP (Prostate Cancer) | Proficient | 9.92[4] | |
| AO/854 | PC3 (Prostate Cancer) | Proficient | 8.79[4] | |
| This compound | Multiple Myeloma Cell Lines | Proficient | 1.3 - 16.9[5] | Sensitivity varies across different myeloma cell lines.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of BLM and the experimental workflows used to validate this compound's on-target activity.
Experimental Protocols
Cell Proliferation Assay
This protocol is adapted for comparing the effects of this compound on BLM-proficient and BLM-deficient adherent cell lines using a standard MTT assay.
Materials:
-
BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed BLM-proficient and BLM-deficient cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well.
-
Incubate the plates at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Sister Chromatid Exchange (SCE) Assay
This protocol describes the general procedure for detecting SCEs induced by this compound.
Materials:
-
BLM-proficient cell line (e.g., PSNF5)
-
Complete culture medium
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU)
-
Colcemid
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Hoechst 33258 staining solution
-
2x SSC buffer
-
Giemsa stain
-
Microscope slides
-
Microscope with an imaging system
Procedure:
-
Culture BLM-proficient cells in complete medium.
-
Treat cells with the desired concentration of this compound or vehicle control for two cell cycles (approximately 48 hours).
-
During this treatment period, supplement the culture medium with BrdU (final concentration of 10 µM).
-
In the final 2-4 hours of incubation, add Colcemid (final concentration of 0.1 µg/mL) to arrest cells in metaphase.
-
Harvest the cells by trypsinization and centrifuge to collect the cell pellet.
-
Resuspend the cells gently in pre-warmed hypotonic solution and incubate at 37°C for 20-30 minutes.
-
Centrifuge and resuspend the cells in freshly prepared, ice-cold fixative. Repeat the fixation step 2-3 times.
-
Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Stain the slides with Hoechst 33258 solution for 15 minutes.
-
Expose the slides to a UV light source.
-
Incubate the slides in 2x SSC buffer at 60°C for 1-2 hours.
-
Stain the slides with Giemsa stain.
-
Mount the slides and observe under a microscope.
-
Count the number of SCEs in at least 50 well-spread metaphases per treatment group.
Western Blot Analysis for DNA Damage Markers
This protocol outlines the detection of key DNA damage response proteins following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p21, anti-BLM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize for protein loading. For analyzing nuclear proteins, a nuclear-specific loading control like Histone H3 should be used. Protocols for nuclear and cytoplasmic fractionation can be found in the literature.[6]
References
- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 6. Preparation of cytoplasmic and nuclear protein fractions and western blot analysis [bio-protocol.org]
A Comparative Analysis of ML216 and WRN Inhibitors in MSI Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for microsatellite instability (MSI) cancers is rapidly evolving, with a particular focus on exploiting synthetic lethal relationships. This guide provides a comparative analysis of two key investigational agents, ML216 and specific Werner (WRN) helicase inhibitors, which have shown promise in preclinical models of MSI cancers. This objective comparison, supported by available experimental data, aims to inform researchers and drug developers on the mechanisms, efficacy, and potential of these inhibitors.
Introduction to this compound and WRN Inhibitors in MSI Cancers
Microsatellite instability is a hallmark of cancers with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations in repetitive DNA sequences. This genetic instability creates unique vulnerabilities that can be targeted therapeutically.
WRN Helicase Inhibitors: A growing body of research has identified the WRN helicase as a critical survival factor for MSI cancer cells. This synthetic lethal relationship stems from the fact that in the absence of a functional MMR pathway, MSI cells become heavily reliant on WRN for DNA replication and repair, particularly at expanded microsatellite repeats. Inhibition of WRN's helicase activity in MSI cells leads to catastrophic DNA damage and cell death, while largely sparing healthy, microsatellite stable (MSS) cells. Several potent and selective WRN inhibitors, such as HRO761 and RO7589831 (formerly VVD-133214), are now in clinical development.
This compound: Initially identified as an inhibitor of the Bloom (BLM) helicase, another member of the RecQ helicase family, this compound has also demonstrated anti-tumor activity in MSI cancer models. Its mechanism in this context is linked to the inhibition of RecQ helicases, which can include WRN. However, its broader activity against other helicases like BLM suggests a potentially less targeted approach compared to dedicated WRN inhibitors.
Comparative Data on Inhibitor Performance
The following tables summarize the available quantitative data for this compound and representative WRN inhibitors in MSI cancer models.
Table 1: In Vitro Efficacy of this compound and WRN Inhibitors in MSI Cancer Cell Lines
| Inhibitor | Cell Line | MSI Status | IC50 / EC50 | Assay Type | Reference |
| This compound | HCT116 | MSI | ~8 µM | MTS Assay (72h) | |
| HRO761 | Various MSI Cell Lines | MSI | Potent (nM range) | Cell Growth Inhibition | |
| RO7589831 | Various MSI-H Cell Lines | MSI-H | Selective Cytotoxicity | Cell Viability | |
| GSK_WRN3 | 42 cell lines | MSI (preferential) | AUC < 0.85 in most MSI lines | Dose-Response Curve | |
| GSK_WRN4 | 42 cell lines | MSI (preferential) | AUC < 0.85 in most MSI lines | Dose-Response Curve |
Table 2: In Vivo Efficacy of this compound and WRN Inhibitors in MSI Xenograft Models
| Inhibitor | Model Type | Cancer Type | Treatment Regimen | Outcome | Reference |
| This compound | HCT116 Xenograft | Colorectal | 1.5 mg/kg daily (7 days), then every other day (i.p.) | Suppressed tumor growth | |
| This compound | MSI PDX | Colorectal | 1.5 mg/kg daily (7 days), then every other day (i.p.) | Suppressed tumor growth | |
| HRO761 | Cell- and Patient-Derived Xenografts | MSI Solid Tumors | Oral administration | Dose-dependent tumor growth inhibition | |
| RO7589831 | MSI-H Xenograft | Not specified | Not specified | Selective cytotoxicity | |
| Unnamed WRN Inhibitor | CPI-refractory MSI PDX | Colorectal | Not specified | Complete tumor growth inhibition |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and specific WRN inhibitors in MSI cancers are a critical point of comparison.
WRN Inhibitors: A Targeted Synthetic Lethal Approach
WRN inhibitors exploit a clean synthetic lethal interaction. In MSI cells, the accumulation of DNA lesions at microsatellites during replication requires WRN's helicase activity for resolution. Inhibition of WRN leads to unresolved replication stress, DNA double-strand breaks, and subsequent apoptosis. This targeted mechanism is responsible for the high selectivity of these inhibitors for MSI cancer cells.
This compound: A Broader RecQ Helicase Inhibition
This compound's activity in MSI cancers is also linked to the induction of apoptosis, but its mechanism appears to be broader and potentially p53-dependent in some contexts. By inhibiting RecQ helicases, including WRN and BLM, this compound disrupts DNA repair and replication, leading to cell death. Studies have shown that this compound treatment in MSI cells can induce the p53 and PUMA-mediated apoptotic pathway.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating this compound and WRN inhibitors.
1. Cell Viability / Proliferation Assay (MTS Assay)
-
Objective: To determine the dose-dependent effect of an inhibitor on cell viability.
-
Methodology:
-
MSI and MSS cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor (e.g., this compound, WRN inhibitor) or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a plate reader. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the inhibitor concentration.
-
2. Apoptosis Analysis (Active Caspase-3 Staining)
-
Objective: To quantify the induction of apoptosis in tumor tissue following inhibitor treatment.
-
Methodology:
-
Tumor xenografts (from mice treated with inhibitor or vehicle) are harvested, fixed in formalin, and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer.
-
Sections are incubated with a primary antibody against cleaved (active) caspase-3.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.
-
The percentage of positively stained cells is quantified by microscopy.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of MSI cancer cells or implanted with patient-derived xenograft (PDX) tissue.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound or a WRN inhibitor) via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Conclusion and Future Directions
The comparative analysis of this compound and specific WRN inhibitors highlights a significant evolution in the targeted therapy of MSI cancers.
-
Specificity and Potency: WRN inhibitors demonstrate high specificity for MSI cancer cells due to the synthetic lethal relationship, with several compounds showing potent anti-tumor activity in the nanomolar range. This compound, while effective in preclinical models, has a broader inhibitory profile against RecQ helicases, which may translate to a different efficacy and toxicity profile.
-
Clinical Development: The rapid advancement of selective WRN inhibitors into clinical trials (e.g., HRO761, RO7589831) underscores the strong scientific rationale and therapeutic potential of this targeted approach. The clinical trajectory for this compound in MSI cancers is less clear.
-
Biomarkers: For WRN inhibitors, MSI status itself is the primary biomarker. Further research may identify more specific markers of response, such as the presence of expanded TA-dinucleotide repeats. For this compound, the optimal biomarker strategy may be more complex and could involve assessing the status of multiple RecQ helicases and the p53 pathway.
Cross-Validation of ML216's Inhibitory Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of ML216, a selective small molecule inhibitor of Bloom (BLM) helicase, across various cancer models. This compound presents a promising therapeutic avenue by targeting the DNA repair machinery of cancer cells, potentially sensitizing them to conventional therapies. This document summarizes key experimental data, details underlying methodologies, and visualizes the involved signaling pathways to facilitate a clear understanding of this compound's performance and its potential as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in different cancer cell lines, providing a basis for comparing its inhibitory potential across various cancer types.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cancer Type | Cell Line | IC50 (µM) | Synergistic Agent | Noteworthy Observations |
| Prostate Cancer | PC3 | 55.56 | Cisplatin | Strong synergistic effect observed with Cisplatin (CI = 0.46 at 10 µM this compound and 1 µM Cisplatin)[1]. |
| Prostate Cancer | LNCaP | 58.94 | Cisplatin | Synergistic effects noted with Cisplatin[1]. |
| Prostate Cancer | 22RV1 | 51.18 | Cisplatin | Synergistic effects noted with Cisplatin[1]. |
| Multiple Myeloma | XG2 | ~1.3 | Melphalan | High sensitivity to this compound. Synergizes with Melphalan to inhibit cell proliferation[2][3]. |
| Multiple Myeloma | XG19 | ~2.0 | Melphalan | Sensitive to this compound. Synergizes with Melphalan to inhibit cell proliferation[2][3]. |
| Multiple Myeloma | Panel of 10 HMCLs | Median: 2.78 (Range: 1.2 - 16.9) | Melphalan | This compound re-sensitizes melphalan-resistant cell lines[2][3]. |
| Colorectal Cancer | HCT116 (MSI) | Not specified (effective at 8 µM) | - | Suppressed in vitro and in vivo growth in a p53/PUMA-dependent manner. |
| Fibroblast | PSNF5 (BLM-proficient) | Active (concentration-dependent inhibition) | Aphidicolin | Selectively inhibits proliferation compared to BLM-deficient cells and increases sensitivity to Aphidicolin[4][5]. |
| Fibroblast | PSNG13 (BLM-deficient) | Minimal effect | - | Demonstrates on-target activity of this compound[4][5]. |
Table 2: In Vitro Inhibitory Activity of this compound against RecQ Helicases
| Helicase | IC50 (µM) |
| BLM (full-length) | 2.98[4][6] |
| BLM (636-1298) | 0.97[4][6] |
| WRN (full-length) | 5.0 |
| WRN (500-946) | 12.6 |
| RECQ1 | ~50[5] |
| RECQ5 | >50[5] |
| E. coli UvrD | >50[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Procedure:
-
Cells (e.g., PC3, LNCaP, 22RV1) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁵ cells/well) and allowed to adhere for 24 hours.
-
Cells are treated with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) and/or a synergistic agent like Cisplatin for 48 hours.
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
PC3 cells are seeded and treated with this compound and/or Cisplatin for 48 hours.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blotting
-
Objective: To detect changes in protein expression levels in response to this compound treatment.
-
Procedure:
-
Cells are treated with this compound and/or other agents for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BLM, γH2AX, cleaved caspase-3, p-Chk1, p-Chk2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Signaling Pathways and Mechanisms of Action
This compound's inhibitory effect on BLM helicase disrupts DNA repair processes, leading to increased DNA damage and apoptosis, particularly when combined with DNA-damaging agents. The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound enhances Cisplatin-induced apoptosis in prostate cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 3. The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Specificity Assessment of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea (ML216): A Comparative Guide for Researchers
An in-depth analysis of the specificity of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, also known as ML216, reveals its primary activity as an inhibitor of Bloom's syndrome protein (BLM) helicase, a key enzyme in DNA repair pathways. This guide provides a comparative assessment of this compound's specificity against other BLM helicase inhibitors, supported by available experimental data and detailed protocols for relevant assays.
Contrary to initial structural suggestions that might imply kinase inhibitory activity, experimental evidence identifies this compound as a potent and selective inhibitor of the DNA unwinding activity of BLM helicase.[1][2] This distinction is critical for researchers investigating therapeutic strategies targeting DNA repair mechanisms, particularly in the context of cancer.
Comparative Analysis of BLM Helicase Inhibitors
To provide a clear comparison of this compound's performance, the following table summarizes its inhibitory activity alongside other known BLM helicase inhibitors.
| Compound | Target | IC50 | Notes |
| This compound | BLM (full-length) | 2.98 µM | Potent and selective inhibitor of BLM helicase's DNA unwinding activity.[1][2] |
| BLM (636-1298) | 0.97 µM | ||
| WRN helicase | 12.6 µM | Weakly inhibits the related WRN helicase.[2] | |
| RecQ1, RecQ5, UvrD | >50 µM | Does not significantly inhibit other related helicases.[2] | |
| Alternative 1 | Data not available | Data not available | Further research is needed to identify and characterize alternative BLM helicase inhibitors for a comprehensive comparison. |
| Alternative 2 | Data not available | Data not available | Further research is needed to identify and characterize alternative BLM helicase inhibitors for a comprehensive comparison. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of BLM in DNA repair and a general workflow for assessing helicase inhibition.
Caption: Role of BLM in the Homologous Recombination pathway for DNA repair.
Caption: General workflow for an in vitro helicase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are representative protocols for helicase activity assays.
In Vitro BLM Helicase Activity Assay (DNA Unwinding)
This assay measures the ability of an inhibitor to block the unwinding of a DNA duplex by BLM helicase.
Materials:
-
Purified full-length BLM or a catalytic fragment (e.g., BLM636-1298).
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a quencher on one strand and a fluorophore on the other).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
ATP solution.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
96-well microplate.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a microplate, add the assay buffer, the DNA substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding purified BLM helicase to each well.
-
Immediately start the kinetic reading on a fluorescence plate reader at the optimal temperature (e.g., 37°C). The increase in fluorescence corresponds to the unwinding of the DNA duplex.
-
As a positive control, perform the reaction without any inhibitor.
-
As a negative control, perform the reaction without the helicase.
-
Monitor the fluorescence signal over time. The initial reaction rates are calculated from the linear phase of the progress curves.
-
Plot the initial rates as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Assay for BLM Activity
Cell-based assays can provide insights into the inhibitor's activity in a more physiological context. One common method is to assess the induction of sister chromatid exchanges (SCEs), as cells deficient in BLM exhibit elevated levels of SCEs.
Materials:
-
Human cell line (e.g., U2OS).
-
Test inhibitor (this compound).
-
Aphidicolin (optional, to induce replicative stress).
-
BrdU (5-bromo-2'-deoxyuridine).
-
Colcemid.
-
Hypotonic solution (e.g., 75 mM KCl).
-
Fixative (3:1 methanol:acetic acid).
-
Hoechst 33258 stain.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Culture cells in the presence of BrdU for two cell cycles.
-
Treat the cells with the test inhibitor at various concentrations for a defined period. Aphidicolin can be co-administered to enhance the phenotype.
-
Arrest the cells in metaphase by adding Colcemid.
-
Harvest the cells, treat with a hypotonic solution, and fix them.
-
Prepare chromosome spreads on microscope slides.
-
Stain the chromosomes using the fluorescence-plus-Giemsa (FPG) technique to differentiate sister chromatids.
-
Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.
-
An increase in the frequency of SCEs upon treatment with the inhibitor suggests a reduction in BLM activity.
Conclusion
The available data strongly indicate that 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea (this compound) is a specific inhibitor of BLM helicase. Its selectivity profile, with minimal inhibition of other related helicases, makes it a valuable tool for studying the biological functions of BLM and for exploring its potential as a therapeutic target. For a more comprehensive understanding of its specificity, further studies, including broader kinase and helicase panel screening, are recommended. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
Evaluating ML216's Potency Relative to First-Generation DNA Repair Inhibitors: A Comparative Guide
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a promising strategy. The inhibition of key DNA repair proteins can sensitize cancer cells to conventional therapies and exploit inherent vulnerabilities in tumor biology. ML216, a first-in-class inhibitor of the Bloom (BLM) helicase, represents a novel approach to disrupting DNA repair. This guide provides a comparative analysis of this compound's potency against first-generation DNA repair inhibitors, including inhibitors of Poly (ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM) kinase, and DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).
Quantitative Comparison of Inhibitor Potency
The potency of this compound and first-generation DNA repair inhibitors is summarized below. It is important to note that these values are collated from various studies and experimental conditions may differ, warranting caution in direct comparisons.
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) | Reference Cell Lines/Conditions |
| This compound | BLM Helicase | Biochemical Helicase Assay | IC50: 1.2 µM, 2.98 µM | Purified full-length BLM |
| Biochemical Helicase Assay | IC50: 0.97 µM | Purified truncated BLM (636-1298) | ||
| ATPase Assay | Ki: 1.76 µM | ssDNA-dependent ATPase activity | ||
| Cell Proliferation Assay | IC50: ~10-20 µM | BLM-proficient (PSNF5) fibroblasts | ||
| Olaparib | PARP1/PARP2 | Enzyme Inhibition Assay | IC50: 5 nM (PARP1), 1 nM (PARP2) | Cell-free assay |
| Cell-based Assay | IC50: 2.799 µM - 12.42 µM | HCT116, HCT15, SW480 colorectal cancer cells | ||
| Veliparib | PARP1/PARP2 | Enzyme Inhibition Assay | Ki: 5.2 nM (PARP1), 2.9 nM (PARP2) | Cell-free assay |
| Cell-based Assay | IC50: 133.5 µM | Ishikawa endometrial adenocarcinoma cells | ||
| Rucaparib | PARP1/PARP2/PARP3 | Enzyme Inhibition Assay | Potent inhibitor | Cell-free assay |
| Clinical Efficacy | Objective Response Rate: 59.5% | Germline BRCA1/2-mutated high-grade ovarian carcinoma | ||
| KU-55933 | ATM Kinase | Kinase Assay | IC50: 12.9 nM, Ki: 2.2 nM | Cell-free assay |
| Cellular Assay | IC50: 300 nM | Inhibition of p53 Ser15 phosphorylation | ||
| NU7441 (and analog DA-143) | DNA-PKcs | Kinase Assay | IC50: 14 nM (NU7441), 2.5 nM (DA-143) | Cell-free assay |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: BLM Helicase in Homologous Recombination.
Caption: PARP Enzyme Inhibition Assay Workflow.
Caption: ATM Signaling Pathway in DDR.
Detailed Experimental Protocols
BLM Helicase Activity Assay
This assay measures the unwinding of a forked DNA duplex substrate by BLM helicase.
-
Materials: Purified recombinant BLM helicase, forked DNA substrate (one strand labeled with a fluorophore, the other with a quencher), reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT), ATP, this compound, 96-well plate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, forked DNA substrate, and this compound dilutions.
-
Initiate the reaction by adding purified BLM helicase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity. The unwinding of the DNA duplex separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
PARP Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibition of PARP1 activity.
-
Materials: Recombinant human PARP1, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, wash buffer, assay buffer, PARP inhibitor (e.g., Olaparib), white 96-well plates, luminometer.
-
Procedure:
-
Coat the 96-well plate with histone proteins and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the PARP inhibitor at various concentrations to the wells.
-
Add recombinant PARP1 enzyme and activated DNA to initiate the reaction.
-
Add biotinylated NAD+ and incubate to allow for PARylation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence. The signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP activity.
-
Calculate the IC50 value of the inhibitor.
-
Cellular ATM Kinase Activity Assay
This assay measures the inhibition of ATM kinase activity in cells by quantifying the phosphorylation of a downstream target, such as p53.[1]
-
Materials: Human cancer cell line (e.g., U2OS), culture medium, DNA damaging agent (e.g., ionizing radiation or etoposide), ATM inhibitor (e.g., KU-55933), lysis buffer, primary antibody against phospho-p53 (Ser15), secondary antibody, detection reagents (e.g., for Western blot or ELISA).
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the ATM inhibitor for 1-2 hours.
-
Induce DNA damage by exposing the cells to a DNA damaging agent.
-
After a short incubation period (e.g., 1 hour), lyse the cells.
-
Quantify the level of phosphorylated p53 (Ser15) in the cell lysates using Western blotting or a specific ELISA kit.
-
Determine the concentration of the inhibitor that reduces the phosphorylation of p53 by 50% (IC50).[1]
-
MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay assesses the effect of inhibitors on cell viability.[2]
-
Materials: Human cancer cell lines, culture medium, DNA repair inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates, spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor and incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Add the solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Clonogenic Survival Assay
This assay evaluates the long-term effect of an inhibitor on the ability of single cells to form colonies.
-
Materials: Cancer cell lines, culture medium, DNA repair inhibitors, petri dishes or 6-well plates, crystal violet staining solution.
-
Procedure:
-
Seed a known number of cells into petri dishes and allow them to adhere.
-
Treat the cells with the inhibitor for a specific duration (e.g., 24 hours).
-
Remove the inhibitor-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks, allowing viable cells to form colonies.
-
Fix the colonies with a solution like methanol and stain them with crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Sister Chromatid Exchange (SCE) Assay
This cytogenetic assay detects exchanges between sister chromatids, a hallmark of homologous recombination defects and a cellular phenotype induced by BLM deficiency.[3][4][5]
-
Materials: Cultured human cells, 5-bromo-2'-deoxyuridine (BrdU), colcemid, hypotonic solution (e.g., 0.075 M KCl), fixative (e.g., methanol:acetic acid 3:1), Hoechst 33258 stain, Giemsa stain, microscope slides.
-
Procedure:
-
Culture cells in the presence of BrdU for two cell cycles.[3][4][5] This allows for the differential labeling of sister chromatids.[3][4][5]
-
Treat the cells with this compound for a specified duration.
-
Arrest the cells in metaphase by adding colcemid.
-
Harvest the cells and treat them with a hypotonic solution to swell the cells.
-
Fix the cells with the fixative solution.
-
Drop the cell suspension onto microscope slides to prepare metaphase spreads.
-
Stain the slides with Hoechst 33258 and then with Giemsa.
-
Visualize the chromosomes under a microscope. Sister chromatid exchanges will appear as switches in staining intensity between the two sister chromatids.
-
Quantify the number of SCEs per metaphase. An increase in SCE frequency is indicative of BLM inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. idus.us.es [idus.us.es]
- 4. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synthetic Lethality: Validation of Synergistic Effects of ML216 with PARP Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of ML216, a BLM helicase inhibitor, and PARP (Poly-ADP ribose polymerase) inhibitors, with a focus on their application in non-small cell lung cancer (NSCLC). The data presented herein is primarily based on a key study by Li et al. (2021) that demonstrates the potential of this combination to sensitize cancer cells to radiation, particularly in PARP inhibitor-resistant models.
The central hypothesis behind this combination is the induction of synthetic lethality. PARP inhibitors impede the repair of single-strand DNA breaks (SSBs), leading to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a compromised homologous recombination (HR) repair pathway, these DSBs cannot be efficiently repaired, leading to cell death. This compound, by inhibiting the BLM helicase crucial for HR, aims to create a state of HR deficiency, thus sensitizing cancer cells to PARP inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on NSCLC cell lines, demonstrating the synergistic effects of this compound and the PARP inhibitor olaparib, particularly in combination with radiation.
Table 1: Cell Viability (MTT Assay) of NSCLC Cell Lines in Response to this compound and Olaparib
| Cell Line | Treatment | Concentration | % Viability (relative to control) |
| H460 | Olaparib | Increasing concentrations | Concentration-dependent decrease |
| This compound | Increasing concentrations | Concentration-dependent decrease | |
| H1299 | Olaparib | Increasing concentrations | Concentration-dependent decrease |
| This compound | Increasing concentrations | Concentration-dependent decrease | |
| A549 | Olaparib | Increasing concentrations | Concentration-dependent decrease |
| (Olaparib-resistant) | This compound | Increasing concentrations | Concentration-dependent decrease |
Source: Li et al., 2021.[1][2][3]
Table 2: Radiosensitization Effect (Colony Formation Assay) in NSCLC Cell Lines
| Cell Line | Treatment | Surviving Fraction (after irradiation) |
| H460 | Control | Baseline |
| (Olaparib-sensitive) | Olaparib | Decreased |
| This compound | Decreased | |
| H1299 | Control | Baseline |
| (Olaparib-sensitive) | Olaparib | Decreased |
| This compound | Decreased | |
| A549 | Control | Baseline |
| (Olaparib-resistant) | Olaparib + this compound | Significantly decreased (synergistic effect) |
Source: Li et al., 2021.[1][2][3]
Table 3: DNA Damage and Repair Markers (Immunofluorescence) in A549 Cells
| Marker | Treatment (with irradiation) | Foci Count per Cell (relative to control) |
| γH2AX (DSB marker) | Olaparib + this compound | Increased |
| 53BP1 (DSB marker) | Olaparib + this compound | Increased |
| Rad51 (HR marker) | Olaparib + this compound | Decreased |
| pDNA-PKcs (NHEJ marker) | Olaparib + this compound | Increased |
Source: Li et al., 2021.[1][2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Lines and Culture
-
Cell Lines: Human non-small cell lung cancer cell lines H460, H1299 (olaparib-sensitive), and A549 (olaparib-resistant) were used.[1][2][3]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. MTT Cell Viability Assay
-
Cells were seeded in 96-well plates.[2]
-
After 24 hours, cells were treated with increasing concentrations of olaparib or this compound for 3 or 5 days.[2][3]
-
20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 3 hours.[2]
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 492 nm.[2]
-
Cell viability was expressed as a percentage relative to untreated control cells.[2]
3. Colony Formation Assay
-
Cells were seeded in 6-well plates at a density that would yield approximately 50-100 colonies per plate.
-
Cells were treated with this compound (e.g., 2 µM for A549 cells) and/or olaparib for a specified duration before or after irradiation (e.g., 2, 4, 6, 8 Gy).[1]
-
After treatment, the medium was replaced with fresh medium, and cells were incubated for 10-14 days to allow for colony formation.
-
Colonies were fixed with methanol and stained with 0.5% crystal violet.
-
Colonies containing at least 50 cells were counted. The surviving fraction was calculated as (mean number of colonies) / (cells seeded × plating efficiency).
4. Immunofluorescence for DNA Damage Foci
-
Cells were grown on coverslips and treated with this compound, olaparib, and/or radiation as required.
-
At the desired time point, cells were fixed with 4% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with bovine serum albumin.
-
Cells were incubated with primary antibodies against γH2AX, 53BP1, Rad51, or pDNA-PKcs overnight at 4°C.
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with DAPI.
-
Images were captured using a fluorescence microscope, and the number of foci per nucleus was quantified.
5. Western Blotting
-
Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins involved in HR repair (e.g., Rad51, BRCA1), NHEJ repair (e.g., pDNA-PKcs), and cell cycle checkpoints.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Visualizing the Synergistic Mechanism
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of synergistic cytotoxicity of PARP and BLM helicase inhibitors.
Caption: General experimental workflow for validating this compound and PARP inhibitor synergy.
References
- 1. BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerbiomed.org [cancerbiomed.org]
- 3. BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair | Cancer Biology & Medicine [cancerbiomed.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Genotoxic Potential of Thiadiazole Derivatives
Thiadiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry. Its four isomers—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—serve as the foundation for numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given their therapeutic potential and the fact that the thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, it is imperative to evaluate their potential to interact with and damage genetic material.[3] This guide provides a comparative overview of the genotoxicity of different thiadiazole derivatives, supported by experimental data and detailed methodologies for key assessment assays.
Comparative Genotoxicity Data
The genotoxic potential of thiadiazole derivatives can vary significantly based on the isomeric form of the core ring and the nature of its substituents. The following table summarizes quantitative data from a study assessing the genotoxicity of specific 1,2,3-thiadiazole derivatives using the Comet Assay.
| Derivative | Concentration (µg/mL) | Cell Line | Assay | % Tail DNA (Mean ± SD) | Reference |
| Control (Untreated) | 0 | V79 | Comet | 2.9 ± 0.8 | [4] |
| 5a: 4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole | 1.25 | V79 | Comet | 4.1 ± 1.1 | [4] |
| 2.5 | V79 | Comet | 11.7 ± 2.1 | [4] | |
| 5.0 | V79 | Comet | 19.4 ± 3.5 | [4] | |
| Positive Control (MMS) | 40 | V79 | Comet | 21.1 ± 3.2 | [4] |
| Statistically significant difference from control (p < 0.05) | |||||
| MMS: Methyl methanesulfonate |
This data indicates that the 1,2,3-thiadiazole derivative 5a induces DNA damage in V79 cells in a dose-dependent manner, with significant genotoxicity observed at concentrations of 2.5 µg/mL and higher.[4]
Key Assays for Genotoxicity Assessment
Evaluating the genotoxic risk of chemical compounds requires a battery of tests capable of detecting different types of DNA damage. The most common in vitro assays include the Comet Assay for DNA strand breaks and the Micronucleus Assay for chromosomal damage.
The Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[5] After treatment with a test compound, cells are embedded in agarose, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring parameters like the percentage of DNA in the tail and the tail moment.[5][6]
The Micronucleus (MN) Assay
The in vitro micronucleus assay is a preferred method for assessing chromosomal damage, as it can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[7][8] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are left behind during cell division. Their presence indicates that a cell has undergone chromosomal damage. The assay is often performed using a cytokinesis block with cytochalasin B, ensuring that only cells that have completed one nuclear division are scored for micronuclei.[8][9]
Experimental Protocols
Protocol 1: The Comet Assay
This protocol is a generalized procedure for assessing DNA damage using the single cell gel electrophoresis assay.
-
Cell Culture and Treatment: Culture cells (e.g., V79, HepG2) to approximately 80-90% confluency. Expose the cells to various concentrations of the thiadiazole derivative and controls (negative/vehicle and positive) for a predetermined duration (e.g., 2-4 hours).
-
Cell Harvesting: Wash the cells with ice-cold PBS (Phosphate-Buffered Saline) and harvest using a cell scraper or trypsin. Centrifuge to pellet the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with molten low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide (Comet Slide). Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using specialized software to quantify the % DNA in the tail and the tail moment.[5]
Protocol 2: Cytokinesis-Block Micronucleus Assay
This protocol outlines the steps for evaluating chromosomal damage.
-
Cell Culture and Treatment: Seed cells (e.g., human peripheral blood lymphocytes, CHO, TK6) in culture plates. Expose the cells to the test thiadiazole derivatives and controls. The treatment duration should cover at least 1.5 normal cell cycle lengths.
-
Addition of Cytochalasin B: At an appropriate time point (e.g., 24 hours for lymphocytes), add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Cell Harvesting: After the total exposure time (e.g., 48 hours), harvest the cells. For adherent cells, use trypsinization.
-
Hypotonic Treatment: Treat the cells with a mild hypotonic solution (e.g., KCl) to swell the cytoplasm, which facilitates the scoring of micronuclei.
-
Fixation: Fix the cells using a freshly prepared mixture of methanol and acetic acid. Repeat the fixation step 2-3 times.
-
Slide Preparation and Staining: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry. Stain the slides with a suitable DNA stain like Giemsa or a fluorescent dye.
-
Scoring: Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. The frequency of micronucleated binucleated cells (%MNBNC) is the primary endpoint.[8][10]
Visualizations: Workflows and Pathways
Caption: Workflow of the Comet Assay for DNA damage detection.
Caption: Workflow of the Cytokinesis-Block Micronucleus Assay.
Caption: Simplified DNA damage response leading to G2/M arrest.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micronucleus Assay: The State of Art, and Future Directions [mdpi.com]
Safety Operating Guide
Safe Disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea as hazardous chemical waste. Proper disposal through a licensed environmental waste management company is mandatory. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.
This document provides detailed procedural guidance for the safe handling and disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea (CAS No. 1430213-30-1) in a laboratory setting. Given the compound's complex structure, incorporating a fluorinated and trifluoromethylated phenylurea moiety linked to a pyridinyl-thiadiazole ring, it must be handled with the utmost care, assuming high biological activity and potential environmental persistence.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to safety is required. The chemical structure suggests potential toxicity. Phenylurea herbicides, for example, are known for their environmental persistence and potential toxicity.[1][2] The thiadiazole moiety is present in various biologically active compounds, and fluorinated aromatic compounds can exhibit toxicological effects.
Table 1: Hazard Profile and Recommended Personal Protective Equipment
| Hazard Category | Potential Risks | Recommended PPE |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Potential for eye, skin, and respiratory tract irritation. Long-term effects are unknown. | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical safety goggles or a face shield. - Lab Coat: Standard laboratory coat. - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
| Environmental Hazards | Expected to be persistent in the environment. Potential for toxicity to aquatic life. | Not applicable for PPE, but dictates the need for contained disposal. |
| Chemical Reactivity | Unknown. Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Standard laboratory practices for handling potentially reactive chemicals. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, as well as contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste, including residual amounts of the compound and any contaminated disposable labware (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea".
-
-
Liquid Waste:
-
For solutions containing the compound, use a designated hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
The container must be securely sealed and clearly labeled with "Hazardous Waste" and the chemical name and approximate concentration.
-
-
Acutely Contaminated Items:
-
Any items grossly contaminated, such as through a spill, should be collected in a separate, sealed container and labeled accordingly.
-
2. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Provide the waste management company with all available information about the compound.
-
The recommended method of disposal is high-temperature incineration.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea and associated waste.
Caption: Disposal workflow for 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea.
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. In the absence of a specific SDS, a cautious approach is paramount.
References
Navigating the Safe Handling of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, this compound should be handled with caution, assuming it is potentially hazardous. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. The use of double gloves offers additional protection in case of a breach of the outer glove. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a ventilated enclosure for weighing and transferring the solid material.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Carefully weigh the required amount of the compound in a tared, sealed container within a ventilated enclosure or chemical fume hood. Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly in a closed or covered vessel to minimize splashing and aerosol formation.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Based on supplier recommendations, storage at 2-8°C is advised.[1]
Disposal Plan
As a novel research chemical, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea and its waste should be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated consumables (e.g., gloves, bench paper, pipette tips), in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal. |
All waste must be disposed of through an approved hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea.
Caption: A workflow diagram illustrating the key stages of safe handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
